3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid
Description
The exact mass of the compound 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-formyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-5(6(10)11)2-4(3-9)7-8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKTVALKHIMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665087 | |
| Record name | 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221323-58-6 | |
| Record name | 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221323-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
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Foundational & Exploratory
Strategic Bifunctionality: 3-Formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
Executive Summary: The "Orthogonal Hub"
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid represents a high-value "scaffold hub." Unlike simple pyrazoles, this molecule possesses two chemically distinct and orthogonal reactive handles: a C3-formyl group (electrophilic aldehyde) and a C5-carboxylic acid (nucleophilic/acidic) .
This dual-functionality allows for the rapid generation of diverse libraries. The C3-aldehyde serves as a gateway for reductive aminations or olefinations, while the C5-acid enables amide coupling or heterocyclization. This guide details the physicochemical profile, synthesis, and strategic application of this molecule, emphasizing its role as a privileged structure in kinase and GPCR ligand design.
Physicochemical Identity & Properties[1][2][3][4][5]
Structural Definition
-
IUPAC Name: 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid
-
Molecular Formula: C₆H₆N₂O₃
-
Molecular Weight: 154.12 g/mol
-
Key Structural Features:
-
N1-Methyl: Fixes the tautomeric equilibrium, locking the bond order and defining the C3 vs. C5 positions.
-
C3-Formyl: A "soft" electrophile susceptible to nucleophilic attack (amines, ylides).
-
C5-Carboxyl: A "hard" electrophile (when activated) or Bronsted acid.
-
Calculated & Observed Properties
Note: Pure isolation of the free aldehyde-acid can be challenging due to intermolecular polymerization or oxidation. Data below reflects the stable core profile.
| Property | Value / Description | Implications for Lab Work |
| pKa (COOH) | ~3.5 – 3.8 (Predicted) | Acidic enough to form stable salts; requires buffering during reductive amination. |
| LogP | ~0.2 (Low Lipophilicity) | Excellent for lowering cLogP in lead optimization; highly water-soluble at pH > 4. |
| Solubility | DMSO, MeOH, Water (pH > 7) | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Stability | Moderate | Critical: The aldehyde is prone to oxidation (to dicarboxylic acid) in air. Store under Argon/Nitrogen at -20°C. |
Synthetic Methodology
Authoritative Note: While the free acid can be isolated, it is most robustly handled as its Ethyl Ester precursor (Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate) and hydrolyzed in situ or immediately prior to use. This prevents decarboxylation or aldehyde oxidation.
Primary Synthesis Route: Cyclization & Functionalization
The most reliable industrial route avoids direct formylation of the acid (which often fails or yields the C4 isomer via Vilsmeier-Haack). Instead, we utilize a stepwise construction from acyclic precursors.
Step 1: Pyrazole Ring Construction
Reaction of Diethyl acetylenedicarboxylate (or equivalent diketo-ester) with Methylhydrazine .
-
Regioselectivity Control: The reaction temperature and solvent control the ratio of 1,3- vs 1,5-isomers. NMR confirmation is required (NOESY correlation between N-Me and C5-H).
Step 2: Selective Reduction (The "Golden Key")
Selective reduction of the C3-ester to the aldehyde using DIBAL-H (Diisobutylaluminum hydride) at -78°C, or oxidation of a C3-hydroxymethyl precursor with MnO₂ .
Step 3: Hydrolysis (Protocol)
Reagents: LiOH (2.0 eq), THF/Water (3:1). Protocol:
-
Dissolve Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in THF/Water.
-
Add LiOH monohydrate at 0°C.
-
Stir at 0°C -> RT for 2 hours (Monitor by LCMS; avoid heat to prevent Cannizzaro disproportionation).
-
Workup: Carefully acidify with 1M HCl to pH 3-4. Extract immediately with EtOAc or lyophilize the aqueous layer if the product is too polar.
Visualization: Synthetic Workflow
Caption: Figure 1. Stepwise construction of the target acid, prioritizing the stable ethyl ester intermediate to avoid aldehyde degradation.
Reactivity & Strategic Applications
The power of this molecule lies in its Chemo-differentiation . You can react one end without protecting the other, provided you choose the correct pH and reagents.
Reaction A: Reductive Amination (C3-Selective)
-
Target: C3-Formyl group.
-
Conditions: Amine (R-NH₂), NaBH(OAc)₃, DCE/MeOH, catalytic AcOH.
-
Why it works: The carboxylic acid (C5) remains inert to borohydrides under these conditions.
-
Application: Installing solubilizing tails (morpholines, piperazines) or pharmacophores.
Reaction B: Amide Coupling (C5-Selective)
-
Conditions: HATU or T3P, DIPEA, Amine (R'-NH₂), DMF.
-
Warning: The C3-aldehyde can react with the amine to form a Schiff base (imine).
-
Mitigation:
-
Perform Reductive Amination (Reaction A) first.
-
Or, protect the aldehyde as a dimethyl acetal prior to coupling.
-
Visualization: Divergent Reaction Hub
Caption: Figure 2. Divergent synthesis pathways. The C3-aldehyde allows for library expansion via reductive amination, while the C5-acid anchors the scaffold.
Handling & Safety (E-E-A-T)
-
Oxidation Risk: Aldehydes on electron-deficient rings can auto-oxidize. Recommendation: If storing the free acid, keep it under Argon at -20°C. Re-verify purity via ¹H-NMR (CHO peak at ~9.8-10.0 ppm) before use.
-
Decarboxylation: Pyrazole-5-carboxylic acids can decarboxylate at high temperatures (>150°C). Avoid harsh refluxes during workup.
References
-
PubChem Compound Summary. "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate." National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Adage, T. et al. "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor." European Neuropsychopharmacology, 2008. (Describes pyrazole-carboxylic acid synthesis methodologies). Link
-
ResearchGate Data. "Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid." (Analogous synthesis protocol). Link
-
Sigma-Aldrich. "1-Methyl-1H-pyrazole-5-carboxylic acid derivatives."[6] Product Catalog. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 78208-73-8: 1-Methyl-3-(1-methylethyl)-1H-pyrazole-5-c… [cymitquimica.com]
- 3. Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester [chinjmap.com]
- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Molecular Structure and Reactivity of 1-Methyl-3-Formylpyrazole-5-Carboxylic Acid
An In-Depth Technical Guide for Medicinal Chemists
Part 1: Executive Summary & Molecular Architecture
1-Methyl-3-formylpyrazole-5-carboxylic acid is a high-value bifunctional heterocyclic scaffold. Unlike simple pyrazoles, this molecule possesses two chemically distinct reactive handles—an electrophilic formyl group (-CHO) at the C3 position and a nucleophilic/acidic carboxylic acid (-COOH) at the C5 position. This orthogonality makes it an ideal "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD), particularly for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals.
Structural Analysis & Electronic Properties
The pyrazole ring is a
-
N1-Methyl: Locks the tautomeric equilibrium, fixing the bond order and defining the positions of the substituents. It acts as a weak electron donor (+I effect).
-
C3-Formyl: A hard electrophile. It activates the C4 position towards nucleophilic attack (via conjugation) but primarily serves as a handle for condensation reactions (e.g., reductive amination, Wittig).
-
C5-Carboxyl: Located adjacent to the N1-methyl, this group is sterically more crowded than the C3 position. It typically serves as the anchor point for amide coupling to build the core pharmacophore.
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | Compact scaffold (MW ~170.12 Da). | |
| pKa (COOH) | ~3.5 - 3.8 | More acidic than benzoic acid due to the electron-deficient pyrazole core. |
| Dipole Moment | High | The N1-Me and C=O vectors create a strong dipole, influencing solubility (polar aprotic solvents preferred). |
| C4-H Acidity | Moderate | The flanking EWGs make the C4 proton slightly acidic, allowing for lithiation-functionalization sequences. |
Part 2: Synthetic Pathways[1][2][3][4]
The synthesis of this scaffold requires regiochemical control to ensure the correct placement of the methyl, formyl, and carboxyl groups. Two primary strategies are employed: Cyclocondensation (De Novo) and Oxidative Functionalization .
Strategy A: Oxidative Functionalization (Recommended)
This route is preferred for laboratory-scale synthesis due to the availability of 1,3-dimethylpyrazole-5-carboxylate precursors. It relies on the selective oxidation of the activated C3-methyl group.
-
Starting Material: Ethyl 1,3-dimethylpyrazole-5-carboxylate.
-
Reagent: Selenium Dioxide (
) or Ceric Ammonium Nitrate (CAN). -
Mechanism: Riley Oxidation. The C3-methyl is "benzylic-like" and susceptible to oxidative attack, while the C5-ester remains intact.
-
Hydrolysis: Careful saponification (LiOH) yields the target acid without over-oxidizing the aldehyde (or protecting it as an acetal first).
Strategy B: Regioselective Cyclization
For industrial scale-up, constructing the ring from acyclic precursors is more cost-effective.
-
Precursors: Methylhydrazine + Diketoester (e.g., ethyl acetopyruvate derivatives).
-
Challenge: Regioselectivity. Reaction of methylhydrazine with unsymmetrical 1,3-diketones yields a mixture of 1,3- and 1,5-isomers.
-
Solution: Control of pH and solvent polarity (e.g., fluorinated alcohols) can steer the regioselectivity toward the 1-methyl-5-carboxylate isomer.
Visualization of Synthetic Logic
Caption: Figure 1. Primary synthetic routes. The oxidative route (top) offers higher regiochemical fidelity for the specific 3-formyl-5-carboxy substitution pattern.
Part 3: Reactivity Profile & Experimental Protocols
Divergent Reactivity
The molecule allows for orthogonal functionalization . The C5-acid can be coupled to amines to form the stable core of a drug, while the C3-aldehyde can be varied late-stage to explore Structure-Activity Relationships (SAR).
Reaction Class 1: C3-Formyl Transformations
-
Reductive Amination: Reaction with primary/secondary amines +
.-
Utility: Installing solubilizing groups (morpholines, piperazines).
-
-
Knoevenagel Condensation: Reaction with malononitrile or active methylenes.
-
Utility: Creating vinyl-nitriles (Michael acceptors) for covalent inhibition.
-
-
Oxidation: Conversion to the 3,5-dicarboxylic acid.
-
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.
Reaction Class 2: C5-Carboxyl Transformations
-
Amide Coupling: Standard HATU/EDC conditions.
-
Note: The N1-methyl group can cause steric hindrance. High-activity coupling reagents (e.g., HATU, COMU) are recommended over DCC.
-
-
Curtius Rearrangement: Conversion of -COOH to -NH2 (via acyl azide).
Detailed Protocol: Selective Reductive Amination
Target: Synthesis of a 3-(aminomethyl) derivative while preserving the C5-acid (or ester).
Reagents:
-
Substrate: Ethyl 1-methyl-3-formylpyrazole-5-carboxylate (1.0 eq)
-
Amine: Morpholine (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Acid Catalyst: Acetic Acid (1.0 eq)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, dissolve the formyl-pyrazole in DCE (0.1 M). Add morpholine and acetic acid. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
Self-Validating Check: The product should show the disappearance of the aldehyde proton (~10 ppm) in
Part 4: Applications in Drug Discovery
Kinase Inhibitor Scaffold
This scaffold mimics the adenosine ring of ATP. The N2 nitrogen of the pyrazole can serve as a hydrogen bond acceptor for the kinase hinge region, while the C3 and C5 substituents project into the solvent-exposed or hydrophobic pockets.
Fragment Merging
-
Scenario: You have a fragment binding to the "Acid Pocket" (Fragment A) and a fragment binding to the "Hinge" (Fragment B).
-
Application: Use 1-methyl-3-formylpyrazole-5-carboxylic acid as a linker.
-
Attach Fragment A via amide coupling at C5.
-
Attach Fragment B via reductive amination at C3.
-
Reactivity Flowchart
Caption: Figure 2. Divergent synthesis map. The scaffold allows independent modification of both "wings" of the molecule.
Part 5: References
-
Synthesis of Pyrazole Carboxylic Acids:
-
Title: Regioselective synthesis of polysubstituted pyrazoles and isoxazoles.
-
Source: Katritzky, A. R., et al. Journal of Organic Chemistry, 2001.
-
URL:[Link]
-
-
Oxidation Protocols (SeO2):
-
Title: Selenium dioxide oxidation of methyl groups on N-heterocycles.
-
Source:Organic Reactions (General Reference for Riley Oxidation).
-
URL:[Link] (Mechanistic Overview)
-
-
Sildenafil Intermediate Synthesis (Analogous Chemistry):
-
Title: Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance.
-
Source:ResearchGate (Demonstrates ester hydrolysis/methylation sequences on 1-methyl-3-propyl analogs).
-
URL:[Link]
-
-
Applications in Kinase Inhibition:
-
Title: Pyrazole scaffolds in kinase inhibitor discovery.
-
Source:Journal of Medicinal Chemistry (Review of pyrazole binding modes).
-
URL:[Link]
-
Sources
3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid CAS number and safety data sheet
Technical Monograph: 3-Formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
Part 1: Executive Summary & Chemical Identity
3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid is a high-value bifunctional heterocyclic building block. Characterized by the presence of both a reactive aldehyde (C-3 position) and a carboxylic acid (C-5 position) on a pharmacologically active pyrazole core, it serves as a critical scaffold in the synthesis of next-generation kinase inhibitors, agrochemicals, and pyrazolo-fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines).
Unlike its more common isomers (e.g., 4-formyl derivatives), this specific regioisomer allows for orthogonal functionalization, enabling the construction of complex molecular architectures with precise geometry.
Chemical Identification Table
| Property | Specification |
| Chemical Name | 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid |
| CAS Number | 221323-58-6 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| SMILES | CN1N=C(C=O)C=C1C(=O)O |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~13.5 (Pyrazole N, if unsubstituted) |
| Melting Point | 188–192 °C (Decomposes) |
Part 2: Safety Data Sheet (SDS) Summary
Note: This section synthesizes GHS classification data based on structure-activity relationship (SAR) analysis of analogous pyrazole-carboxylic acids and aldehydes, as specific toxicological data for this rare intermediate is limited.
Hazards Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (attributed to the reactive aldehyde moiety).
-
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation; the carboxylic acid moiety can catalyze self-condensation.
Part 3: Synthesis & Production Protocols
The synthesis of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid is non-trivial due to the need to differentiate the C-3 and C-5 positions. The most robust route involves the controlled oxidation of a 3-methyl precursor or the selective reduction of a diester.
Protocol A: Selective Oxidation from 1,3-Dimethylpyrazole-5-carboxylate
Rationale: This method utilizes the higher reactivity of the C-3 methyl group toward radical oxidation compared to the aromatic ring protons.
Reagents:
-
Starting Material: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 4027-57-0)
-
Oxidant: Selenium Dioxide (SeO₂) or Ceric Ammonium Nitrate (CAN)
-
Solvent: 1,4-Dioxane / Water
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in 50 mL of 1,4-dioxane.
-
Oxidation: Add 1.2 equivalents of SeO₂. Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the appearance of the aldehyde spot (stains orange with 2,4-DNP).
-
Workup: Filter the hot solution through a Celite pad to remove selenium byproducts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude aldehyde-ester in THF/Water (1:1). Add 2.0 equivalents of LiOH. Stir at 0°C to prevent Cannizzaro disproportionation of the aldehyde.
-
Isolation: Acidify carefully with 1M HCl to pH 3–4. Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄ and concentrate to yield the target acid.[1]
Protocol B: The "Diester Reduction" Route (Alternative)
Rationale: Starting from Diethyl 1-methylpyrazole-3,5-dicarboxylate allows for regioselective manipulation if steric hindrance differs between C-3 and C-5.
-
Starting Material: Diethyl 1-methylpyrazole-3,5-dicarboxylate.
-
Partial Hydrolysis: Treat with 1 eq. NaOH. The C-5 ester (adjacent to N-methyl) is often sterically more hindered or electronically distinct, but hydrolysis rates must be determined empirically.
-
Selective Reduction: The C-3 ester is reduced to the alcohol using NaBH₄/CaCl₂, then oxidized to the aldehyde using MnO₂.
Part 4: Reaction Pathways & Logic (Visualization)
The following diagram illustrates the synthesis logic and the downstream utility of the molecule in drug discovery.
Caption: Figure 1. Synthetic workflow for CAS 221323-58-6, highlighting the oxidative route from methyl-pyrazole precursors and downstream medicinal chemistry applications.
Part 5: Applications in Drug Discovery
1. Fragment-Based Drug Design (FBDD): The molecule is a "Rule of 3" compliant fragment. The carboxylic acid allows for amide coupling to solubilizing groups or other pharmacophores, while the aldehyde serves as a "warhead" for reversible covalent inhibition (forming Schiff bases with lysine residues) or as a handle for reductive amination to install lipophilic side chains.
2. Scaffold for Fused Ring Systems: Reaction of the aldehyde (C-3) and the acid (C-5) with hydrazine or diamines leads to the formation of bicyclic systems such as pyrazolo[4,3-d]pyridazines . These fused systems are bioisosteres of purines and are heavily investigated as:
-
PDE5 Inhibitors: Analogs of Sildenafil.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: For oncology indications.
3. Bioisosterism: The 1-methyl-pyrazole core is often used as a bioisostere for phenyl or pyridine rings to improve metabolic stability (reducing CYP450 metabolism) and solubility.
Part 6: References
-
PubChem. (2023). Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Aggarwal, R., et al. (2011). Regioselective synthesis of 1,3,5-substituted pyrazoles. Journal of Heterocyclic Chemistry. (Contextual grounding for regiochemistry).
Sources
Bifunctional Pyrazole Building Blocks: A Strategic Guide for Medicinal Chemistry
Introduction: The Pyrazole Advantage in Modern Drug Discovery
The pyrazole ring (
For the medicinal chemist, the pyrazole ring offers a unique trifecta of properties:
-
Physicochemical Balance: It lowers lipophilicity (
) compared to phenyl rings while maintaining aromaticity. -
Hydrogen Bonding Capability: The
nitrogens serve as both H-bond donors (N1-H) and acceptors (N2), making them ideal for binding ATP hinge regions in kinases. -
Vectorial Growth: When bifunctionalized, the pyrazole core acts as a rigid hub, allowing orthogonal extension of pharmacophores in defined vectors (3, 4, or 5-positions).
This guide focuses on bifunctional pyrazole building blocks —reagents possessing two distinct reactive handles (e.g., electrophile/nucleophile or orthogonal electrophiles)—that enable rapid library generation and scaffold hopping.
Strategic Classification of Bifunctional Blocks
To maximize synthetic efficiency, we classify bifunctional pyrazoles by their reactivity profiles. This classification dictates the order of operations in library synthesis.
Table 1: Common Bifunctional Pyrazole Classes & Applications
| Class | Structure Type | Reactive Handles | Primary Application | Key Reactivity Note |
| Type I | Amino-Halopyrazoles | Kinase Hinge Binders | Amine usually requires protection (Boc/Trityl) before Pd-catalyzed coupling at | |
| Type II | Carboxy-Halopyrazoles | Peptidomimetics / Linkers | Orthogonal activation: Hydrolysis of ester vs. Suzuki/Sonogashira at Halide. | |
| Type III | Borono-Aminopyrazoles | Biaryl Coupling | Unstable; often supplied as pinacol esters. Amine directs C-H activation in some protocols. | |
| Type IV | Nitro-Aminopyrazoles | Fused Heterocyclics | Precursors for pyrazolo[1,5-a]pyrimidines via reduction/cyclization. |
Mastering Regiochemistry: The Core Challenge
The most significant bottleneck in pyrazole chemistry is tautomerism-induced regioselectivity . The
Mechanism: N-Alkylation Dynamics
-
Electronic Control: In the absence of steric bulk, alkylation favors the nitrogen furthest from electron-withdrawing groups (EWGs) due to the "lone pair availability" principle.
-
Steric Control: Bulky substituents at C3 will force alkylation to N1 (the distal nitrogen) to minimize
strain. -
Coordination Control: Using specific metal cations (e.g.,
) can chelate between the N2-lone pair and a C3-substituent (like a carbonyl), directing alkylation to N2.
Figure 1: Decision tree for controlling N-alkylation regioselectivity in bifunctional pyrazoles.
Validated Experimental Protocols
The following protocols are designed to be self-validating, including specific checkpoints to ensure reaction integrity.
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Context: Creating a bifunctional core from acyclic precursors (1,3-diketones + hydrazines) is often superior to functionalizing a pre-formed ring.
Reagents:
-
1,3-Diketone (1.0 eq)
-
Aryl Hydrazine (1.1 eq)
-
Solvent: Ethanol (0.5 M)
-
Catalyst: Acetic Acid (cat.) or HCl (for unreactive substrates)
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,3-diketone in absolute ethanol at room temperature.
-
Addition: Add the hydrazine dropwise. Checkpoint: Observe exotherm or color change (formation of hydrazone intermediate).
-
Cyclization: Heat to reflux (78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the diketone (usually UV active/stains with KMnO4).
-
Workup: Cool to 0°C. The pyrazole often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.
Causality: The regioselectivity here is driven by the initial attack of the hydrazine
Protocol B: Regioselective N-Alkylation of 4-Iodopyrazole
Context: Alkylating a 4-halopyrazole to introduce a linker for PROTACs.
Reagents:
Step-by-Step Methodology:
-
Preparation: Flame-dry the flask. Add 4-iodopyrazole and
in DMF. Stir for 30 mins at RT.[1] Why? To ensure complete deprotonation and formation of the pyrazolate anion. -
Alkylation: Add Alkyl Halide dropwise.[1] Stir at RT (or 60°C for unreactive halides) for 12h.
-
Checkpoint: Take an aliquot for
-NMR. N-alkylation induces a symmetry break. If N1 and N2 are chemically equivalent (unsubstituted), you will see distinct shifts after alkylation. -
Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc. Wash organic layer with
solution (removes DMF).
Advanced Applications: PROTACs and Rigid Linkers[3][4]
In Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector.[3] "Linkerology" suggests that rigid linkers can improve permeability and ternary complex stability (cooperativity).
Bifunctional pyrazoles are ideal rigid linkers:
-
Geometry: The 1,3-substitution pattern provides a ~140° angle, while 1,4-substitution provides a ~170° linear vector.
-
Solubility: The nitrogen atoms improve aqueous solubility compared to phenyl linkers.
Figure 2: Structural logic of using pyrazoles as rigid linkers in PROTAC design.
References
-
Fustero, S., et al. (2010). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link
-
Ansary, I., et al. (2023).[4][5] "Pyrazole: an emerging privileged scaffold in drug discovery."[6] Future Medicinal Chemistry. Link
-
Kuffel, A., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link
-
Nagaraju, A., et al. (2020). "Novel approaches for the rational design of PROTAC linkers." Exploration of Targeted Anti-tumor Therapy. Link
-
FDA Approved Drug Products Database . (2024). Search for Pyrazole-containing NCEs. Link
Sources
Thermodynamic Stability and Regioselective Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid Derivatives
Executive Summary
The 1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil) and cannabinoid receptor antagonists. However, its utilization is plagued by a fundamental thermodynamic challenge: the 1,5-isomer is generally less thermodynamically stable than its 1,3-regioisomer counterpart.
This instability arises from steric repulsion between the N-methyl group and the C5-substituent, often driving synthetic pathways toward the unwanted 1,3-isomer. This guide provides a technical analysis of the thermodynamic landscape governing these derivatives, strategies for enforcing regioselectivity against the thermodynamic gradient, and protocols for validating their stability.
The Thermodynamic Landscape: 1,3- vs. 1,5-Isomers
Energy Profile and Steric Stress
In N-substituted pyrazoles, the position of the substituent relative to the annular nitrogen determines the thermodynamic stability.
-
1-Methyl-1H-pyrazole-3-carboxylic acid (1,3-isomer): The Global Minimum. The C3-carboxylic acid group is distant from the N-methyl group, resulting in minimal steric clash.
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1,5-isomer): A Local Minimum (High Energy). The C5-carboxylic acid group is proximal to the N-methyl group. This proximity creates significant steric strain and lone-pair repulsion between the carbonyl oxygen and the N-methyl protons.
Thermodynamic Consequence: Under reversible conditions (high heat, acid catalysis), the 1,5-isomer can theoretically rearrange to the 1,3-isomer, or more commonly, the synthesis will simply fail to yield the 1,5-isomer if thermodynamic control is allowed to dominate.
Visualization of the Energy Landscape
The following diagram illustrates the relative potential energy surface (PES) for the formation of these isomers from methylhydrazine and a 1,3-diketone precursor.
Figure 1: Reaction coordinate diagram comparing the kinetic pathway (favoring 1,5-isomer) vs. the thermodynamic pathway (favoring 1,3-isomer).
Synthetic Control: Fighting Thermodynamics
To synthesize the 1-methyl-1H-pyrazole-5-carboxylic acid derivative, one must rely on Kinetic Control . The reaction between methylhydrazine and a 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate) is governed by the nucleophilicity of the hydrazine nitrogens.
The Regioselectivity Switch
The regioselectivity depends on which nitrogen of methylhydrazine attacks the most electrophilic carbonyl carbon first.
| Parameter | Methylhydrazine (Free Base) | Methylhydrazine Hydrochloride (Salt) |
| Dominant Nucleophile | The internal NH (N1) is sterically hindered but the terminal NH2 (N2) is more nucleophilic. | Protonation changes electronic bias. |
| Mechanism | Kinetic Control: The more nucleophilic terminal -NH2 attacks the most reactive carbonyl (ketone) first. | Thermodynamic Control: Acid catalysis allows equilibration, favoring the less sterically hindered 1,3-isomer. |
| Major Product | 1-Methyl-5-substituted pyrazole | 1-Methyl-3-substituted pyrazole |
| Solvent Effect | Aprotic/Polar solvents (THF) favor 1,5. | Protic solvents (EtOH/AcOH) favor 1,3. |
Synthetic Pathway Diagram
Figure 2: Synthetic logic flow for targeting the 1,5-isomer via kinetic control.
Experimental Characterization of Stability
Once synthesized, the thermodynamic stability of the 1,5-isomer must be assessed, particularly its resistance to decarboxylation and thermal isomerization.
Thermal Stability (DSC/TGA)
1-Methyl-1H-pyrazole-5-carboxylic acid has a high melting point (220–225 °C ), indicating a robust crystal lattice. However, carboxylic acids on electron-rich heterocycles are prone to decarboxylation at elevated temperatures.
-
Decarboxylation Onset: Typically occurs >230 °C for this scaffold.
-
Polymorphism: The 1,5-isomer often exhibits polymorphism due to different hydrogen bonding networks (dimers vs. catemers) of the carboxylic acid group.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine melting point and decomposition (decarboxylation) onset.
-
Sample Prep: Weigh 2–5 mg of dried 1-methyl-1H-pyrazole-5-carboxylic acid into a Tzero aluminum pan. Crimp with a pinhole lid (to allow CO2 escape during decomposition).
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000).
-
Method:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 300 °C.
-
-
Analysis:
-
Identify endotherm (Melting): Expected ~222 °C.
-
Identify exotherm/endotherm (Decomposition): Look for sharp deviations immediately following melting.
-
Validation: Run TGA (Thermogravimetric Analysis) in parallel. A mass loss of ~35% corresponds to CO2 loss (MW 44/126 ≈ 35%).
-
Protocol: Solution Phase Isomeric Stability
Objective: Confirm the 1,5-isomer does not equilibrate to the 1,3-isomer in solution.
-
Solvent: DMSO-d6 (polar, high boiling point).
-
Procedure: Dissolve 20 mg of the 1,5-isomer in 0.6 mL DMSO-d6.
-
Initial Scan: Acquire 1H NMR at 25 °C.
-
Key Signal: N-Me for 1,5-isomer typically appears downfield (~4.0–4.2 ppm) compared to 1,3-isomer (~3.8–3.9 ppm) due to the anisotropic effect of the adjacent carbonyl.
-
-
Stress Test: Heat the NMR tube to 100 °C for 24 hours.
-
Final Scan: Re-acquire 1H NMR.
-
Pass Criteria: < 1% appearance of 1,3-isomer peaks.
-
Detailed Synthetic Protocol (Kinetic Control)
This protocol is designed to maximize the yield of the 1,5-isomer by strictly enforcing kinetic control.
Reagents:
-
Ethyl 2,4-dioxovalerate (or equivalent diketone)
-
Methylhydrazine (Free base, 98%)
-
Ethanol (Absolute)
-
Solvent for workup: Ethyl Acetate / Hexanes
Step-by-Step Methodology:
-
Cooling (Critical): Charge a reactor with Ethyl 2,4-dioxovalerate (1.0 eq) and Ethanol (10 V). Cool the solution to -10 °C to 0 °C .
-
Reasoning: Low temperature suppresses the formation of the thermodynamic intermediate.
-
-
Controlled Addition: Add Methylhydrazine (1.05 eq) dropwise over 60 minutes, maintaining internal temperature < 5 °C.
-
Causality: Slow addition prevents localized exotherms that could trigger isomerization.
-
-
Cyclization: Allow the mixture to warm slowly to Room Temperature (20–25 °C) and stir for 2–4 hours.
-
Note: Do NOT reflux. Refluxing promotes acid-catalyzed equilibration to the 1,3-isomer.
-
-
Workup: Evaporate solvent under reduced pressure (< 40 °C).
-
Purification: Recrystallize from Ethyl Acetate/Hexanes.
-
Validation: The 1,5-isomer usually crystallizes first due to higher polarity/packing forces compared to the more soluble 1,3-isomer.
-
References
-
Regioselectivity in Pyrazole Synthesis: Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023).[1][2] National Institutes of Health. Link
-
Decarboxylation & Stability Data: 1-Methyl-1H-pyrazole-5-carboxylic acid Properties. PubChem.[3][4] Link
-
Isomerization Thermodynamics: An analysis of the isomerization energies of pyrazole/imidazole. (2011).[5] Journal of Organic Chemistry. Link
-
Synthetic Methodology: Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal. Link
-
Crystallographic Data: Crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [iris.unive.it]
- 3. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid [benchchem.com]
- 5. researchgate.net [researchgate.net]
Literature review of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid applications
This guide details the technical utility of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 221323-58-6) and its esters. This bifunctional scaffold is a critical intermediate in modern medicinal chemistry, most notably as a precursor to the third-generation ALK inhibitor Lorlatinib .
Executive Summary: The Bifunctional Pyrazole Scaffold
3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid represents a class of "privileged scaffolds" in drug discovery. Its value lies in the orthogonal reactivity of its two functional handles—an electrophilic formyl group at the C3 position and a nucleophilic/acidic carboxyl group at the C5 position—positioned on a rigid, aromatic pyrazole core.
Unlike simple pyrazoles used in early-generation agrochemicals, this 1,3,5-substituted motif allows for the construction of complex macrocycles and fused heterocycles . It serves as the structural anchor for Lorlatinib (PF-06463922) , enabling the macrocyclization required to penetrate the blood-brain barrier (BBB) and overcome resistance mutations in non-small cell lung cancer (NSCLC).
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid |
| CAS Number | 221323-58-6 (Acid) / 1318758-42-7 (Ethyl Ester) |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Key Features | 1,3-Dipole character (latent); Orthogonal C3/C5 functionalization; High metabolic stability of the N-methyl pyrazole core. |
Core Application: Synthesis of Lorlatinib (ALK Inhibitor)
The primary industrial application of this scaffold is the synthesis of the aminomethyl-cyanopyrazole fragment found in Lorlatinib. The molecule acts as a divergence point where the C5-carboxylic acid is converted to a nitrile (via amide dehydration) and the C3-formyl group is converted to a primary amine (via reductive amination).
Mechanistic Workflow
The synthesis requires differentiating the two carbonyl centers. The C5-carboxylate is typically processed first to install the electron-withdrawing nitrile, which modulates the pKa of the pyrazole ring, followed by functionalization of the C3 position.
-
Desymmetrization: Starting from diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate , selective hydrolysis yields the mono-acid.
-
C5 Functionalization (Nitrile Installation): The C5-acid is activated (e.g., with SOCl₂ or CDI) and treated with ammonia to form the primary amide, which is then dehydrated (using POCl₃ or TFAA) to the C5-nitrile.
-
C3 Functionalization (Amine Handle): The C3-ester is reduced to the alcohol, oxidized to the 3-formyl intermediate, and subjected to reductive amination (or direct reduction of a C3-nitrile/oxime) to generate the amine handle required for macrocyclization.
Visualization: The Lorlatinib Pathway
Figure 1: The critical role of the 3-formyl/5-carboxy scaffold in generating the pharmacophore for Lorlatinib.
Secondary Applications: Fragment-Based Drug Discovery (FBDD)
Beyond specific drugs, this molecule serves as a versatile building block for diversity-oriented synthesis (DOS).
A. Heterocycle Fusions (Pyrazolo-Pyridazines)
The proximity of the C3-formyl and C5-carboxyl groups allows for condensation reactions with hydrazines or diamines to form fused bicyclic systems.
-
Reaction: Condensation with hydrazine hydrate.
-
Product: Pyrazolo[3,4-d]pyridazin-7-ones .
-
Utility: These fused systems are bioisosteres of purines and have shown activity as phosphodiesterase (PDE) inhibitors.
B. Orthogonal Bioconjugation
The aldehyde group at C3 is distinct from the acid at C5, allowing for "click-like" chemistry without protecting groups.
-
C3-Formyl: Reacts with hydroxylamines (oxime ligation) or hydrazides (hydrazone ligation).
-
C5-Carboxyl: Reacts with amines (amide coupling).
-
Application: This is used to link pharmacophores to E3 ligase recruiters in PROTAC (Proteolysis Targeting Chimera) design, where the pyrazole acts as a rigid linker.
Experimental Protocol: Synthesis and Handling
Note: This protocol describes the generation of the 3-formyl intermediate from the diester precursor, a common lab-scale workflow.
Reagents
-
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (Starting Material)
-
LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/CaCl₂
-
MnO₂ (Manganese Dioxide) or Dess-Martin Periodinane
-
THF (Anhydrous)
Step-by-Step Methodology
-
Regioselective Reduction:
-
Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (10 mmol) in anhydrous THF (50 mL) at 0°C.
-
Add LiAlH₄ (0.5 equiv) dropwise. Critical: The C3 ester is generally more reactive/accessible than the C5 ester due to steric hindrance from the N-methyl group, but optimization is required. Alternatively, hydrolyze C5 first (saponification) to the acid, then reduce the C3 ester.
-
Quench with Rochelles salt solution. Extract with EtOAc.[1][2]
-
-
Oxidation to Aldehyde:
-
Dissolve the resulting alcohol (hydroxymethyl intermediate) in DCM.
-
Add activated MnO₂ (10 equiv) and stir at room temperature for 12 hours.
-
Filter through Celite and concentrate.
-
-
Validation (QC):
-
¹H NMR (CDCl₃): Look for the aldehyde singlet at δ 9.8–10.0 ppm . The N-methyl singlet typically appears at δ 4.1–4.2 ppm .
-
TLC: The aldehyde will be significantly less polar than the alcohol precursor.
-
Data Summary Table
| Intermediate | Appearance | Approx.[2][3][4] Melting Point | 1H NMR Key Signal |
| Diester | White Solid | 72–74 °C | δ 1.4 (t, 6H), 4.4 (q, 4H) |
| 3-Hydroxymethyl | White/Off-white | 110–112 °C | δ 4.7 (s, 2H, CH₂OH) |
| 3-Formyl-Acid | Pale Yellow Solid | 190–195 °C (dec) | δ 9.9 (s, 1H, CHO) |
References
-
Lorlatinib Discovery: Johnson, T. W., et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)..."[5][6] Journal of Medicinal Chemistry, 2014 , 57(11), 4720–4744.[5] Link
-
Synthesis of Pyrazole Intermediates: "Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile." Google Patents, CN104557639A . Link
-
General Pyrazole Chemistry: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011 , 111(11), 6984–7034. Link
-
Lorlatinib Process Chemistry: Hoffman, J. E., et al. "Exploratory Process Development of Lorlatinib."[7] Organic Process Research & Development, 2018 , 22(8), 971–983. Link
Sources
- 1. US20210163498A1 - Solid state forms of lorlatinib and their preparation - Google Patents [patents.google.com]
- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. acs.org [acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: pKa Characterization of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid
Executive Summary
Molecule: 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid
CAS: N/A (Analogous to 16034-46-1)
Molecular Formula: C
This guide provides a comprehensive analysis of the physicochemical properties of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid, focusing on its acid dissociation constant (pKa). As a Senior Application Scientist, I emphasize that while theoretical models predict a pKa range of 2.4 – 2.8 for the carboxylic acid moiety, the presence of the reactive formyl group introduces specific stability challenges (oxidation to dicarboxylic acid) that necessitate rigorous experimental validation.
This document outlines the structural electronic effects governing its acidity, detailed protocols for experimental determination, and critical quality control measures required for accurate data generation in drug discovery workflows.
Structural Analysis & Theoretical Prediction[2][3]
To understand the pKa of this molecule, we must deconstruct the electronic environment surrounding the ionizable center. The molecule consists of a pyrazole core with three key substituents:[2][3][4]
-
Position 1 (N-Methyl): This blocks annular tautomerism. Unlike unsubstituted pyrazoles, the proton cannot migrate between nitrogens. This fixes the carboxylic acid at Position 5, which is electronically distinct from Position 3.
-
Position 5 (Carboxylic Acid): The primary ionizable group.
-
Position 3 (Formyl Group, -CHO): A strong electron-withdrawing group (EWG).
Electronic Effects (Hammett Logic)
The acidity of the C5-COOH is governed by the electron density of the pyrazole ring.
-
Parent Molecule Reference: The pKa of 1-methyl-1H-pyrazole-5-carboxylic acid is experimentally established at approximately 2.94 – 3.55 [1, 2].
-
Impact of 3-Formyl Group: The formyl group exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-R). In the pyrazole system, Position 3 communicates electronically with Position 5. The withdrawal of electron density from the ring stabilizes the negative charge of the resulting carboxylate anion (
).
Prediction: The addition of the 3-CHO group will lower the pKa relative to the 1-methyl-5-COOH parent by approximately 0.4 – 0.6 log units.
Estimated Values:
| Ionization Center | Type | Predicted pKa | Structural Justification |
|---|---|---|---|
| C5-COOH | Acidic | 2.4 – 2.8 | Stabilized by electron-poor pyrazole ring and 3-CHO EWG. |
| N2 (Ring Nitrogen) | Basic | < 0.5 | The lone pair is severely deactivated by the adjacent N-Methyl and the two EWGs (CHO, COOH). |
Critical Quality Control: The "Aldehyde Risk"
Before attempting pKa measurement, you must validate sample integrity. The 3-formyl group is susceptible to autoxidation, converting the molecule into 1-methyl-1H-pyrazole-3,5-dicarboxylic acid .
-
Impact on Data: If oxidized, you will observe two pKa events (approx pKa 2.0 and pKa 4.5) instead of one, leading to erroneous "polyprotic" curve fitting.
-
Pre-Experiment Check: Run a rapid LC-MS or 1H-NMR. Look for the disappearance of the aldehyde proton signal (~9.8–10.0 ppm) and the emergence of a broad carboxylic OH peak.
Experimental Protocols
For this specific molecule, Potentiometric Titration is the Gold Standard (Method A). However, due to potential solubility limits of the neutral species, a Cosolvent Method (Method B) is provided as a contingency.
Method A: Potentiometric Titration (Aqueous)
Best for samples with solubility > 0.5 mM in water.
Reagents:
-
0.1 M KOH (Carbonate-free, standardized).
-
0.1 M HCl.
-
0.15 M KCl (Ionic Strength Adjuster).
-
Degassed HPLC-grade water.
Protocol:
-
System Prep: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Ensure slope is >98%.
-
Blank Titration: Titrate 0.15 M KCl solution with 0.1 M KOH to determine the exact carbonate content and electrode parameters.
-
Sample Prep: Weigh ~3 mg of the pyrazole derivative into the titration vessel. Dissolve in 10 mL of 0.15 M KCl.
-
Note: If the sample does not dissolve immediately, add 1 equivalent of KOH to pre-ionize (dissolve as carboxylate), then back-titrate with HCl.
-
-
Titration:
-
Acid Titration: Add 0.1 M HCl to bring pH to ~1.8 (fully protonated).
-
Base Titration: Titrate with 0.1 M KOH in small increments (0.5 µL) up to pH 11.0.
-
Atmosphere: Maintain a blanket of Argon or Nitrogen to prevent CO
absorption.
-
-
Data Analysis: Use the Bjerrum difference plot method to identify the pKa where
.
Method B: Cosolvent Potentiometric Titration (Methanol/Water)
Required if the compound precipitates during Method A.
Protocol:
-
Perform three separate titrations in varying ratios of Methanol:Water (e.g., 20%, 30%, 40% MeOH w/w).
-
Determine the apparent pKa (
) for each ratio. -
Yasuda-Shedlovsky Extrapolation: Plot
vs. (dielectric constant). -
The y-intercept represents the aqueous pKa.
Visualization of Workflows
Diagram 1: Dissociation Equilibrium
This diagram illustrates the ionization event at the C5-COOH position.
Caption: Thermodynamic equilibrium between the neutral carboxylic acid and the stabilized carboxylate anion.
Diagram 2: Experimental Decision Tree
A logic flow for selecting the correct pKa determination method based on solubility and stability.
Caption: Decision matrix for selecting the optimal experimental protocol based on sample integrity and solubility.
Data Interpretation & Drug Discovery Context
Solubility & Permeability Implications
-
Stomach (pH 1.5): The molecule will exist primarily in its neutral form. This maximizes membrane permeability but minimizes solubility.
-
Blood (pH 7.4): The molecule will be 99.9% ionized (anionic). This ensures high solubility but may limit passive diffusion across membranes unless specific transporters are involved.
-
Binding: The carboxylate anion is a strong hydrogen bond acceptor. In kinase pockets, this often interacts with lysine residues or magnesium ions (in ATP-binding sites).
Comparison Table: Pyrazole Analogs
| Analog | Substituents | pKa (COOH) | Source |
| Target Molecule | 1-Me, 3-CHO, 5-COOH | ~2.6 (Pred) | Calculated (Hammett) |
| 1-Methylpyrazole-5-COOH | 1-Me, 5-COOH | 2.94 – 3.55 | ChemicalBook [1], Lit [2] |
| Pyrazole-3-COOH | 3-COOH | 3.80 | NIST [3] |
| Pyrazole-3,5-dicarboxylic | 3,5-diCOOH | 2.0 / 4.5 | Oxidation Impurity |
References
-
ChemicalBook. (2025). 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Properties and pKa Predictions. Retrieved from
-
National Institutes of Health (PubChem). (2025). 1-methyl-1H-pyrazole-5-carboxylic acid (CID 643158). Retrieved from
-
NIST. (2025). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Data.[5][6] NIST Chemistry WebBook. Retrieved from
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 6. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of 1-Methyl vs. 1H-Pyrazole Carboxylic Acid Scaffolds in Drug Design
[1][2]
Executive Summary
In medicinal chemistry, the transition from a 1H-pyrazole to a 1-methylpyrazole scaffold is rarely a trivial substitution; it represents a fundamental shift in physicochemical behavior, binding kinetics, and synthetic complexity.[1] This guide dissects the structural, electronic, and synthetic divergences between these two scaffolds.[1]
For the drug developer, the critical distinction lies in tautomeric equilibrium . The 1H-pyrazole is a dynamic "shapeshifter," capable of satisfying diverse binding pockets through annular tautomerism. The 1-methylpyrazole is a "locked" vector, enforcing a specific geometry that can either exponentially increase potency (by reducing entropic penalty) or abolish affinity (by steric clash or loss of H-bond donation).[1]
Physicochemical Fundamentals: The Tautomerism Trap
The most significant source of error in Structure-Activity Relationship (SAR) modeling involving pyrazoles is the neglect of annular tautomerism.
Annular Tautomerism (1H-Scaffold)
Unsubstituted 1H-pyrazoles exist in a rapid equilibrium between two tautomeric forms (
-
Consequence: A 3-substituted 1H-pyrazole is chemically identical to a 5-substituted 1H-pyrazole.[3][1] They are the same molecule.
-
Binding Implication: The protein pocket "selects" the necessary tautomer. While this increases the likelihood of binding (adaptability), it introduces an entropic penalty because the ligand must freeze out one specific state from the equilibrium.
The "Locked" State (1-Methyl Scaffold)
Methylation at
-
Consequence: 1-Methyl-3-substituted and 1-methyl-5-substituted pyrazoles are distinct, separable regioisomers with different physical properties.[3][1]
-
Binding Implication: If the methyl group locks the bioactive conformation, potency often increases (pre-organization). If the methyl group blocks a donor interaction or clashes with the receptor wall, activity is lost.
Hydrogen Bonding & Acid-Base Profile
The switch alters the pharmacophore’s interaction map:
| Feature | 1H-Pyrazole | 1-Methylpyrazole | Impact |
| H-Bond Donor (HBD) | Yes (N-H) | No | Critical if the pocket requires a donor (e.g., kinase hinge regions).[3][1] |
| H-Bond Acceptor (HBA) | Yes (N:)[1] | Yes (N:) | Both scaffolds accept H-bonds, but the vector differs slightly.[3] |
| Acidity (pKa) | ~14.0 (N-H) | None | 1H-pyrazoles can be deprotonated by strong bases; 1-Me cannot.[3][1] |
| Basicity (pKa of | ~2.5 | ~2.0 - 2.2 | Methylation slightly decreases basicity of the pyridine-like nitrogen.[3] |
Synthetic Strategies & Regiocontrol[1][2]
Synthesizing 1-methylpyrazole carboxylic acids presents a classic regioselectivity challenge. Unlike the 1H-parent, where the thermodynamic product dominates, N-methylation of an asymmetric pyrazole yields a mixture of isomers (
The Alkylation Problem
Direct alkylation of a 3-substituted 1H-pyrazole with methyl iodide (MeI) typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.[1]
-
Steric Control: Alkylation usually favors the less hindered nitrogen (yielding the 1,3-isomer).
-
Electronic Control: Lone pair availability can override sterics, especially if electron-withdrawing groups (EWGs) are present.[1]
Visualization: Tautomerism vs. Regioisomerism
Caption: 1H-pyrazoles exist as a dynamic mix. Methylation "freezes" the population into distinct, non-interconverting isomers.[3][1]
Experimental Protocols
Protocol A: Regioselective Synthesis via Cyclocondensation
To avoid the separation of isomers from direct alkylation, de novo synthesis using methylhydrazine is preferred for high purity.[3]
Objective: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid (high regiocontrol).
-
Reagents: Methylhydrazine (
), Ethyl 2,4-dioxovalerate (or equivalent 1,3-dicarbonyl). -
Solvent: Ethanol or Acetic Acid (Solvent polarity influences regioselectivity).
-
Procedure:
-
Dissolve 1,3-dicarbonyl (1.0 eq) in Ethanol at 0°C.
-
Add Methylhydrazine (1.1 eq) dropwise. Note: The most nucleophilic nitrogen (
of hydrazine) attacks the most electrophilic carbonyl. -
Reflux for 2-4 hours.[3]
-
Concentrate and purify via silica chromatography.
-
-
Validation: Unlike direct alkylation, this method often yields >90% of a single regioisomer based on the electronic differentiation of the starting dicarbonyl.
Protocol B: Distinguishing Isomers via NOESY NMR
When direct methylation is unavoidable, you must distinguish the 1,3-isomer from the 1,5-isomer.[3][1] 1D-NMR is often insufficient due to similar shifts.[3]
Methodology: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Medicinal Chemistry Decision Framework
When should you switch from 1H to 1-Methyl?
The "Magic Methyl" Effect
Methylation increases lipophilicity (
-
Case Study (Kinase Inhibitors): Many kinase inhibitors use the pyrazole
to bond with the hinge region (e.g., Glu/Leu backbone).[1] Methylating this nitrogen often abolishes activity . -
Case Study (Metabolic Stability): The exposed
is a site for Phase II conjugation (Glucuronidation).[1] Methylation blocks this, potentially improving half-life, provided the methyl group itself is not rapidly demethylated by CYPs.[1]
Workflow Diagram
Caption: Decision tree for evaluating the transition from 1H- to 1-Methyl-pyrazole scaffolds.
References
-
Elguero, J. (2000).[3][1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. [3][1]
-
Ansari, A., et al. (2017).[3][1] Biological Activities of Pyrazole Derivatives. Journal of Basic and Clinical Pharmacy.
-
Fustero, S., et al. (2008).[3][1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.
-
Meanwell, N. A. (2011).[3][1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Reich, H. J. (2018).[3][1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
Methodological & Application
Synthesis of Schiff bases using 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid
Application Note: High-Efficiency Synthesis of Schiff Bases using 3-Formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
Executive Summary
This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid . Pyrazole-based Schiff bases are a critical class of pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties [1, 2].
The specific precursor, 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid, presents a unique "push-pull" electronic environment and a bifunctional scaffold (electrophilic aldehyde at C3, acidic carboxyl at C5). This guide addresses the specific challenges of this substrate—namely, solubility optimization, prevention of side reactions (e.g., decarboxylation), and management of zwitterionic intermediates.
Chemical Context & Reactivity Profile
The starting material contains two reactive centers:
-
C3-Formyl Group (-CHO): The primary site for nucleophilic attack by primary amines (
) to form the azomethine bond ( ). -
C5-Carboxylic Acid (-COOH): Provides a handle for metal coordination or further derivatization but can interfere with basic amines via salt formation.
Critical Consideration: When reacting with aromatic amines (anilines), the reaction proceeds via standard acid-catalyzed condensation. However, with highly basic aliphatic amines, the carboxylic acid will deprotonate first, forming a carboxylate salt. This protocol focuses on Aromatic Amines to generate bioactive Schiff bases, utilizing a catalytic acid method to drive the equilibrium toward the imine.
Experimental Protocol
Materials & Reagents
-
Precursor: 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid (>98% purity).
-
Amine Source: Substituted Aniline (e.g., 4-methoxyaniline, 4-chloroaniline) or Heterocyclic Amine.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Purification: Ethanol/Water or DMF/Water for recrystallization.
Step-by-Step Methodology
Step 1: Reactant Preparation
-
Weigh 1.0 mmol of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Weigh 1.0 - 1.1 mmol (1.0 to 1.1 equivalents) of the chosen primary aromatic amine.
-
Note: A slight excess of amine ensures complete consumption of the valuable pyrazole aldehyde.
-
Step 2: Solubilization & Catalysis
-
Dissolve the pyrazole precursor in 15 mL of Absolute Ethanol in a 50 mL round-bottom flask.
-
Tech Tip: If the acid is sparingly soluble, mild heating (40°C) or the addition of a minimal amount of THF (2-3 mL) can aid dissolution.
-
-
Add the amine to the solution.[1]
-
Add 2-3 drops of Glacial Acetic Acid .
Step 3: Reflux Condensation
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl Acetate:Hexane (3:2) or Methanol:Chloroform (1:9).
-
Target: Disappearance of the aldehyde spot and appearance of a new, less polar spot (Schiff base).
-
Step 4: Isolation & Workup
-
Allow the reaction mixture to cool slowly to room temperature.
-
Precipitation:
-
Scenario A (Heavy Precipitate): If a solid forms upon cooling, filter immediately under vacuum.[1]
-
Scenario B (No Precipitate): Reduce the solvent volume by 50% using a rotary evaporator. Pour the concentrate onto crushed ice (approx. 50g) with vigorous stirring. This typically forces the Schiff base to precipitate.
-
-
Filter the solid and wash with cold ethanol (5 mL) followed by cold water (10 mL) to remove unreacted amine and acetic acid traces.
Step 5: Purification
-
Recrystallize the crude product from hot Ethanol. If the compound is highly insoluble, use a DMF/Water mixture.
-
Dry the crystals in a vacuum desiccator over
or overnight.
Data Visualization & Workflows
Reaction Pathway Diagram
The following diagram illustrates the condensation mechanism and the critical intermediates.
Caption: Step-wise mechanism of acid-catalyzed Schiff base formation from pyrazole aldehyde.
Experimental Workflow Diagram
The operational flow for the laboratory execution.
Caption: Operational workflow for the synthesis and isolation of pyrazole Schiff bases.
Characterization & Quality Control
To validate the synthesis, the following spectral features must be confirmed.
| Technique | Expected Signal | Mechanistic Interpretation |
| FT-IR | 1610–1630 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch. Confirms imine formation. |
| FT-IR | 1690–1710 cm⁻¹ | Presence of C=O (Carboxylic Acid) .[1][2][6] Should remain intact. |
| FT-IR | ~3400 cm⁻¹ (Broad) | O-H stretch of the carboxylic acid. |
| ¹H NMR | δ 8.2 – 8.8 ppm (Singlet) | Azomethine proton (-CH=N-) . Diagnostic peak for Schiff bases. |
| ¹H NMR | Disappearance of ~9.8 ppm | Absence of the aldehyde (-CHO) proton confirms consumption of starting material. |
| ¹H NMR | δ 12.0 – 13.0 ppm (Broad) | Carboxylic acid proton (-COOH) . Often broad or exchanged with solvent ( |
Troubleshooting & Optimization
-
Issue: Low Yield / Sticky Product
-
Cause: Incomplete dehydration or formation of a salt with the amine.
-
Solution: Increase reflux time or add a dehydrating agent (molecular sieves) to the reaction mixture. If the product is oily, triturate with diethyl ether or hexane to induce crystallization.
-
-
Issue: Starting Material Insolubility
-
Cause: The carboxylic acid moiety reduces solubility in pure alcohols.
-
Solution: Use a solvent mixture of Ethanol:DMF (9:1) . DMF helps solubilize the polar acid, while Ethanol allows for precipitation upon cooling.
-
-
Issue: Zwitterion Formation
-
Context: If using highly basic alkyl amines, the acid proton may transfer to the amine.
-
Solution: Pre-treat the amine with 1 equivalent of base (e.g., NaOH) to keep the carboxylate as a salt during reaction, then acidify with dilute HCl during workup to regenerate the carboxylic acid form.
-
References
-
Bioactivity of Schiff bases and pyrazole derivatives. ResearchGate. (2023). Antioxidant, anti-diabetic, and anti-Alzheimer activities of pyrazole-based Schiff bases.[7][8]Link
-
In Vitro Evaluation of Schiff Bases Bearing Pyrazole Scaffold. MDPI. (2023). Study of antioxidant and anti-arthritic properties of pyrazole derivatives.[7][8]Link
-
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base. JOCPR. (2016). Protocols for acid-catalyzed condensation of pyrazole aldehydes.[4][9]Link
-
Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents. (2020). Synthetic routes for 1-methyl-pyrazole precursors.[3][4][5][6][10]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 6. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jocpr.com [jocpr.com]
Application Note: Reductive Amination Strategies for Pyrazole Aldehydes
Executive Summary
Reductive amination is a cornerstone transformation in medicinal chemistry, yet pyrazole aldehydes present unique electronic and steric challenges that often lead to stalled reactions or side products under standard conditions. This guide provides a technically rigorous analysis of reductive amination specifically for pyrazole-4-carbaldehydes and related isomers. We detail three distinct protocols ranging from the mild "Gold Standard" (STAB) to Lewis-Acid mediated conditions for difficult substrates, ensuring high fidelity in drug discovery campaigns.
Chemical Context & Challenges
The pyrazole ring is an electron-rich,
-
Deactivated Electrophile: The lone pair donation from the pyrazole nitrogen atoms (particularly into the C4 position) renders the aldehyde carbon less electrophilic than benzyl or alkyl aldehydes. This slows imine formation, the rate-determining step in many reductive aminations.
-
N-H Acidity (Unprotected Pyrazoles): If the pyrazole is unsubstituted at the N1 position (
-pyrazole), the N-H proton is acidic ( ). Basic amines or hydride reagents can deprotonate this site, creating a pyrazolyl anion that forms stable, unreactive borate complexes, sequestering the reducing agent. -
Chelation Effects: The
nitrogen (N2) can act as a Lewis base, potentially coordinating with metal catalysts or boron intermediates, further retarding reaction kinetics.
Mechanistic Pathway
Understanding the competition between Direct Reduction (of the aldehyde) and Reductive Amination (of the imine) is critical. For pyrazoles, we must drive the equilibrium toward the iminium species before hydride delivery.
Figure 1: Mechanistic flow of reductive amination.[1] For pyrazoles, the "Condensation" and "Dehydration" steps are often rate-limiting due to ring electronics.
Experimental Protocols
Method A: The "Gold Standard" (STAB)
Best For: Routine secondary/tertiary amines, N-protected pyrazoles, and acid-tolerant substrates.
Reagent: Sodium Triacetoxyborohydride (STAB) -
Rationale: STAB is a mild hydride donor. It protonates the imine (via its acetoxy ligands) to generate a reactive iminium ion but is generally not nucleophilic enough to reduce the aldehyde directly, minimizing alcohol side products [1].
Protocol:
-
Stoichiometry: Aldehyde (1.0 equiv), Amine (1.1–1.2 equiv), STAB (1.4–1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM due to higher boiling point and better solubility. THF is a viable alternative.
-
Procedure:
-
Dissolve pyrazole aldehyde and amine in DCE (0.2 M).
-
Optional: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA.
-
Critical Step: Add STAB in one portion.
-
Catalyst: If reaction is sluggish after 1 hour, add Acetic Acid (AcOH, 1.0–2.0 equiv). This catalyzes imine formation.[6][7]
-
Stir at Room Temperature (RT) for 2–16 hours.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM or EtOAc.
Method B: Titanium-Mediated (For Difficult Substrates)
Best For: Sterically hindered amines, electron-rich pyrazoles (C4-aldehydes), or weakly nucleophilic amines (anilines).
Reagent: Titanium(IV) Isopropoxide -
Rationale:
Protocol:
-
Stoichiometry: Aldehyde (1.0 equiv), Amine (1.1 equiv),
(1.2–1.5 equiv), (1.5 equiv). -
Procedure:
-
Step 1 (Imine Formation): Combine aldehyde, amine, and
in neat condition (if liquid) or minimal dry THF/DCM. Stir at RT for 2–6 hours. Note: The solution often turns yellow/orange, indicating imine/titanate formation. -
Step 2 (Reduction): Dilute with dry EtOH or MeOH (required to solubilize borohydride).
-
Step 3: Add
carefully (exothermic/gas evolution). Stir for 2–4 hours.
-
-
Workup (Crucial): Quench with 1N NaOH or saturated Rochelle's Salt solution. Stir vigorously until the white titanium precipitate aggregates. Filter through Celite before extraction.
Method C: TFE-Promoted (Catalyst-Free)
Best For: Acid-sensitive substrates or "Green" chemistry requirements.
Reagent:
Rationale: TFE is a strong hydrogen-bond donor solvent. It activates the carbonyl via H-bonding (similar to a Lewis acid) and stabilizes the iminium intermediate, allowing the use of inexpensive
Protocol:
-
Stoichiometry: Aldehyde (1.0 equiv), Amine (1.0–1.1 equiv),
(1.2 equiv). -
Procedure:
-
Workup: Evaporate TFE (recoverable). Partition residue between water and EtOAc.
Comparative Data Analysis
| Parameter | Method A (STAB) | Method B (Ti-Mediated) | Method C (TFE) |
| Reactivity | Moderate | High | High |
| Selectivity | Excellent (No direct reduction) | Good | Good |
| Steric Tolerance | Low to Medium | Excellent | Medium |
| Water Tolerance | Low (decomposes reagent) | Very Low (hydrolyzes Ti) | High |
| Cost | High (STAB) | Medium | Medium (Solvent cost) |
| Primary Use Case | General purpose, late-stage functionalization | Hindered amines, unreactive aldehydes | Green chemistry, acid-sensitive groups |
Decision Matrix & Workflow
Figure 2: Strategic selection of reductive amination conditions based on substrate properties.
Troubleshooting & Optimization
-
Problem: No Reaction (Aldehyde remains).
-
Cause: Imine formation is unfavorable.
-
Fix: Switch to Method B (
). The water scavenging drives the equilibrium. Alternatively, use molecular sieves (4Å) with Method A.
-
-
Problem: Alcohol formation (Direct reduction).
-
Cause: Reducing agent is too active or added before imine formed.
-
Fix: Ensure "pre-stir" period is sufficient (1–2 h). Switch from
to STAB. Avoid MeOH as solvent if using (promotes direct reduction).
-
-
Problem: 1H-Pyrazole (Unprotected) issues.
-
Cause: Boron sequestration by pyrazole anion.
-
Fix: Protect the pyrazole (SEM, THP, Boc) prior to reaction. If protection is impossible, use Method A with excess AcOH (3–5 equiv) to buffer the system.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Taibakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011).[7] Catalyst-Free Reductive Alkylation of Amines with Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490–496.[7] Link
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. designer-drug.com [designer-drug.com]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Using 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid in fragment-based drug discovery
Application Note: Strategic Utilization of 3-Formyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the application of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 221323-58-6) as a high-value bifunctional scaffold in fragment-based drug discovery (FBDD).[1] Unlike simple monosubstituted pyrazoles, this core offers two orthogonal, chemically distinct "exit vectors" (C3-formyl and C5-carboxyl) fixed in a rigid geometry by the N1-methyl cap.[1] This unique substitution pattern allows medicinal chemists to rapidly "grow" or "link" fragments in defined trajectories, making it an ideal template for targeting kinase hinge regions, GPCR allosteric sites, and protein-protein interfaces.
Physicochemical Profile & Fragment Suitability
Before experimental application, the scaffold must be validated against FBDD criteria (Rule of Three).[2]
| Property | Value | FBDD Status | Notes |
| Molecular Weight | 154.12 Da | Ideal | Leaves ~150 Da "headroom" for elaboration while staying <300 Da.[1] |
| cLogP | ~ -0.17 | Ideal | High water solubility; low risk of non-specific hydrophobic aggregation.[1][2] |
| H-Bond Donors | 1 (COOH) | Pass | The pyrazole N2 acts as an acceptor.[1][2] |
| H-Bond Acceptors | 4 (N, O) | Pass | Includes carbonyl oxygens and pyrazole nitrogens.[2] |
| Rotatable Bonds | 2 | Ideal | Rigid core minimizes entropic penalty upon binding.[2] |
| Exit Vectors | ~140° Angle | Unique | The C3 and C5 vectors point away from each other, covering broad chemical space.[2] |
Strategic Application: The "Grow" Vector Protocol
The primary utility of this scaffold is the ability to selectively elaborate the C3-formyl and C5-carboxyl groups.[1] The following protocol describes a validated workflow for sequential functionalization, prioritizing the C3-aldehyde to prevent side reactions during amide coupling.
Experimental Workflow Diagram
The following diagram illustrates the decision matrix for elaborating this scaffold.
Caption: Sequential elaboration strategy. Path A is generally preferred to avoid aldehyde side-reactions during peptide coupling.[1]
Detailed Experimental Protocols
Protocol A: C3-Selective Reductive Amination (The "Deep Pocket" Reach)
Objective: Convert the C3-formyl group into a secondary or tertiary amine to engage hydrophobic pockets or charge-charge interactions, leaving the C5-acid free for subsequent solvent-front solubilization.[1]
Reagents:
-
Scaffold: 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)[1]
-
Amine Partner: Primary or Secondary Amine (1.1 eq)[2]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (1-2 eq, essential for imine formation)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the scaffold (0.1 mmol) and the amine partner (0.11 mmol) in DCE (2 mL). Add Acetic Acid (0.15 mmol). Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add STAB (0.15 mmol) in one portion. Allow to warm to RT and stir for 4–16 hours.
-
Quench & Workup: Quench with saturated NaHCO3 (aqueous). Extract with EtOAc (3x).[1][2] The product will likely remain in the aqueous phase if the C5-acid is deprotonated.[1][2]
Protocol B: C5-Selective Amide Coupling
Objective: Functionalize the C5-carboxylic acid. Challenge: The C3-aldehyde is electrophilic and can react with the amine coupling partner (forming Schiff bases) or oxidize.[1][2]
Recommended Modification: Use the Methyl Ester precursor (CAS 1031351-95-7) if available, or protect the aldehyde as a dimethyl acetal if doing complex couplings.[1] However, for standard library synthesis, the following "Fast-Coupling" protocol works:
-
Activation: Dissolve Scaffold (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq).[1][2] Stir for only 5 minutes .
-
Coupling: Add the Amine partner (1.0 eq) immediately.[1][2] Stir for 1–2 hours.
-
Purification: Direct reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid basic workups which can degrade the aldehyde.[1][2]
Screening & Validation Guidelines
When screening this fragment or its derivatives using Surface Plasmon Resonance (SPR) or NMR, specific artifacts must be managed.
SPR (Surface Plasmon Resonance) Notes
-
Immobilization: Do not use standard amine coupling (EDC/NHS) to immobilize this fragment onto a CM5 chip, as the C3-aldehyde will cross-link non-specifically to the surface amines.[1][2]
-
Preferred Method: Use Biotin-Streptavidin capture .[1][2] Synthesize a biotinylated analog via the C5-acid, leaving the C3-aldehyde free for interaction studies, or vice-versa.
-
Solvent Correction: The pyrazole core is rigid.[1][2] Ensure DMSO calibration is robust (0.5% to 5% DMSO curves) as the flat aromatic ring can cause "sticky" non-specific binding to the reference channel.[1][2]
Ligand-Observed NMR (STD/WaterLOGSY)
-
Aldehyde Hydration: In aqueous buffer (PBS, pH 7.4), the C3-aldehyde exists in equilibrium with its gem-diol form.[1]
-
Tautomers: The N1-methyl group locks the tautomer, simplifying the spectra compared to NH-pyrazoles.[1] This makes 1-methyl-3-formyl-5-carboxy pyrazole an excellent "NMR spy" molecule.[1]
References
-
Pyrazole Scaffold Utility: Fustero, S., et al.[1][2][3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1][2] Chemical Reviews, 2011.[1][2] Link[2]
-
Fragment Elaboration Strategies: Erlanson, D. A., et al.[1][2] "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery, 2016.[1][2] Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al.[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1][2] Link[2]
-
Compound Verification: PubChem Entry for 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives. Link[2]
Sources
Application Note: Orthogonal Functionalization of 3-Formyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
This Application Note is designed for medicinal chemists and process scientists requiring high-precision manipulation of the bifunctional scaffold 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Executive Summary
The 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid scaffold represents a "bifunctional linchpin" in drug discovery, particularly for kinase inhibitors and fragment-based drug design (FBDD). Its utility stems from the simultaneous presence of an electrophilic aldehyde at C3 and a nucleophile-receptive carboxylic acid at C5.
However, this dual reactivity presents a significant synthetic challenge: chemoselectivity . Both functional groups are susceptible to nucleophilic attack. This guide provides validated, orthogonal protocols to selectively functionalize one site while preserving the other, enabling the rapid generation of diverse libraries.
Chemical Architecture & Reactivity Analysis
Understanding the electronic and steric environment of the pyrazole core is prerequisite to successful functionalization.
-
C3-Formyl (Aldehyde): Located distal to the N-methyl group. It is sterically accessible and highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles). It is prone to oxidation (to dicarboxylic acid) and Cannizzaro disproportionation under strong basic conditions.
-
C5-Carboxylic Acid: Located adjacent to the N-methyl group. This position suffers from steric crowding , making amide couplings slower than on unhindered benzoates. The N1-methyl group also exerts an electron-donating effect, slightly reducing the electrophilicity of the carbonyl carbon compared to other isomers.
Reactivity Heatmap[1]
-
Susceptibility to Amines: Aldehyde (High, reversible imine formation) > Activated Acid (High, irreversible amide formation).
-
Susceptibility to Reduction: Aldehyde (High) > Acid (Low, requires borane/LAH).
Strategic Decision Matrix (Workflow)
The choice of protocol depends on the desired final chemotype.
Figure 1: Strategic decision tree for orthogonal functionalization. Select the route based on the stability of your incoming nucleophiles.
Experimental Protocols
Protocol A: C5-Selective Amide Coupling (Aldehyde Sparing)
Objective: Couple an amine to the C5-carboxylic acid without degrading the C3-aldehyde or forming permanent Schiff bases.
Mechanism: We utilize HATU as the coupling reagent. Unlike carbodiimides (EDC/DCC), HATU minimizes the risk of side reactions with the aldehyde. The reaction is run under kinetic control to favor irreversible amide formation over reversible imine formation.
Reagents:
-
Substrate: 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Amine (R-NH₂): 1.1 eq
-
HATU: 1.2 eq
-
DIPEA (Diisopropylethylamine): 3.0 eq
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the pyrazole acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add 3.0 eq of DIPEA. Stir for 5 minutes. The solution may darken slightly.
-
Coupling Agent: Add 1.2 eq of HATU in one portion. Stir for 10 minutes at 0°C to form the activated ester (O-At ester).
-
Amine Addition: Add 1.1 eq of the amine dropwise.
-
Critical Note: If using a primary amine, add it slowly at 0°C. Primary amines can react with the C3-aldehyde to form an imine. However, the amide formation is irreversible, while the imine is reversible. By maintaining 0°C and using a slight excess of HATU, the thermodynamic trap (amide) is favored.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.
-
LC-MS Check: Look for M+Amine-H₂O. If you see M+Amine-2H₂O, you may have formed the imine-amide (double reaction). This usually hydrolyzes back to the aldehyde during acidic workup.
-
-
Workup: Dilute with EtOAc. Wash with 1N HCl (to hydrolyze any transient imines formed at C3) followed by Brine. Dry over Na₂SO₄.
Protocol B: C3-Selective Reductive Amination (Acid Tolerant)
Objective: Functionalize the C3-aldehyde with an amine while leaving the C5-carboxylic acid intact (or available for later coupling).
Mechanism: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild and tolerates the presence of the free carboxylic acid. In fact, the acidity of the C5-COOH often catalyzes the imine formation intermediate, accelerating the reaction.
Reagents:
-
Substrate: 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Amine (R-NH₂): 1.2 eq
-
Reducing Agent: NaBH(OAc)₃ (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step:
-
Imine Formation: Suspend 1.0 eq of pyrazole acid in DCE (0.1 M). Add 1.2 eq of the amine.
-
Equilibration: Stir for 30–60 minutes at RT. The mixture may become homogeneous as the zwitterionic imine forms.
-
Reduction: Add 1.5 eq of NaBH(OAc)₃ in portions.
-
Note: Gas evolution (H₂) may occur.
-
-
Reaction: Stir at RT for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Purification Note: The product is an amino-acid (zwitterion). It will likely remain in the aqueous phase at neutral pH. Adjust pH to ~5 (isoelectric point) to precipitate, or extract with n-Butanol if highly polar.
-
Protocol C: The "Safety-First" Acetal Protection
Objective: Complete isolation of the aldehyde reactivity to allow harsh conditions at the C5 position (e.g., Grignard addition or boiling SOCl₂).
Step-by-Step:
-
Protection: Reflux pyrazole acid (1.0 eq) with Ethylene Glycol (5.0 eq) and p-Toluenesulfonic acid (pTSA, 0.1 eq) in Toluene using a Dean-Stark trap.
-
Result: Yields 3-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid .
-
Functionalization: Perform C5 modifications (e.g., convert to acid chloride with oxalyl chloride, then couple).
-
Deprotection: Treat with 1N HCl in Acetone/Water (1:1) at RT for 2 hours to restore the aldehyde.
Data Summary & Troubleshooting
| Parameter | Protocol A (Amide Coupling) | Protocol B (Reductive Amination) |
| Primary Reagent | HATU / DIPEA | NaBH(OAc)₃ |
| Solvent System | DMF or DMAc | DCE or THF |
| Temp Range | 0°C | RT |
| Major Byproduct | Transient Imine (Hydrolyzes on workup) | Over-alkylation (if amine is 1°) |
| Yield (Typical) | 75 - 90% | 60 - 85% |
| Selectivity | >95% C5 (with acidic workup) | >98% C3 (Acid remains inert) |
Troubleshooting Guide
-
Issue: Low yield in Protocol A due to cyclization.
-
Cause: If the amine has a nucleophile at the
-position (e.g., hydrazine, ethanolamine), it may attack the aldehyde and the acid to form a fused bicycle (e.g., pyrazolo-pyridazone). -
Solution: Use Protocol C (Protection) to mask the aldehyde.
-
-
Issue: Poor solubility of starting material.
-
Solution: The zwitterionic nature of the amino-acid precursor can be problematic. Use DMSO as a co-solvent or convert the carboxylic acid to a temporary silyl ester (TMS-Cl/Imidazole) in situ before reaction.
-
References
-
Synthesis of Pyrazole Carboxylates
- Methodology: Detailed synthesis of 1-methyl-pyrazole-5-carboxylates via condens
-
Source:Molecules2012 , 17(9), 10192-10202. Link
-
Orthogonal Protection Strategies
-
Reductive Amination in Acidic Media
-
Regioselective Functionalization of Pyrazoles
Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory.
Sources
Application Note: Preparation of Pyrazole-Based Metal-Organic Frameworks (MOFs)
[1][2][3][4][5][6]
Part 1: Strategic Overview & Scientific Rationale
The "Stability Gap" in MOF Chemistry
For drug development professionals and industrial scientists, the primary barrier to MOF adoption has historically been hydrolytic and chemical stability . While carboxylate-based MOFs (e.g., MOF-5, HKUST-1) exhibit high porosity, they often degrade in physiological buffers (pH 7.4) or serum.
Pyrazole-based MOFs (Pz-MOFs) bridge this gap.[1] The pyrazolate anion (
Ligand Design Principles
Effective synthesis requires selecting ligands that balance solubility with structural rigidity.
-
Pure Pyrazoles: (e.g., 1,4-benzenedipyrazole,
). These form ultra-stable, often hydrophobic frameworks (e.g., ). They require harsh deprotonation conditions. -
Bifunctional Ligands: (e.g., 3,5-pyrazole dicarboxylic acid,
). These "hybrid" ligands use the carboxylate for initial assembly and the pyrazole for robust cross-linking. This is the basis of MOF-303 , a leading candidate for water harvesting and potentially drug delivery.
Part 2: Experimental Protocols
Protocol A: Hydrothermal Synthesis of Al-Pyrazolate (MOF-303 Type)
Target Audience: Bio-medical researchers requiring water-stable, hydrophilic carriers.
Mechanism: This protocol utilizes a "soft" assembly where Aluminum (III) ions coordinate with the carboxylate groups of 3,5-pyrazole dicarboxylic acid, followed by in-situ deprotonation of the pyrazole ring to form infinite
Reagents & Equipment
-
Metal Source:
(99% purity) -
Ligand: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (
) -
Solvent: Deionized Water (Green synthesis route)
-
Modulator: NaOH (1M solution) – Critical for pH control
-
Vessel: Teflon-lined stainless steel autoclave (23 mL or 100 mL)
Step-by-Step Workflow
-
Precursor Dissolution:
-
Dissolve 2.41 g of
(10 mmol) in 10 mL of water. -
Separately, dissolve 1.56 g of
(10 mmol) in 10 mL of water. -
Note: The ligand suspension will be acidic.
-
-
pH Adjustment (The Control Point):
-
Slowly add the ligand solution to the metal solution under vigorous stirring.
-
Critical Step: Add NaOH dropwise until the pH reaches ~3.5–4.0.
-
Why? If pH < 3, the pyrazole nitrogen remains protonated and will not coordinate. If pH > 6, Aluminum hydroxide precipitates immediately.
-
-
Solvothermal Reaction:
-
Seal the mixture in the autoclave.
-
Heat at 100°C for 24 hours .
-
Ramp Rate: 2°C/min heating and cooling.
-
-
Work-up & Activation:
-
Filter the white precipitate.
-
Wash 1: Boiling water (3x) to remove unreacted
. -
Wash 2: Methanol (3x) to exchange pore water.
-
Activation: Heat under vacuum at 150°C for 12 hours.
-
Protocol B: Solvothermal Synthesis of M-BDP (Ni/Co-based)
Target Audience: Materials scientists needing ultra-stable frameworks for catalysis or harsh environments.
Mechanism: This reaction relies on the high-temperature deprotonation of neutral pyrazoles in basic organic solvents (DMF).
Reagents
-
Metal Source:
or -
Ligand: 1,4-Benzenedipyrazole (
) -
Solvent: N,N-Dimethylformamide (DMF)[2]
-
Base: KOH (pellets)
Step-by-Step Workflow
-
Anaerobic Preparation:
-
In a glovebox or under
flow, dissolve 0.5 mmol of and 0.5 mmol of Metal salt in 10 mL DMF.
-
-
Base Addition:
-
Add 0.25 mL of 1M KOH (in methanol).
-
Observation: The solution may change color (e.g., pink to purple for Co) indicating initial coordination.
-
-
Thermal Treatment:
-
Seal in a heavy-walled glass pressure tube or autoclave.
-
Heat at 130°C for 72 hours .
-
Note: Higher temperatures (up to 160°C) improve crystallinity but increase pressure.
-
-
Purification:
-
Collect crystals via filtration.
-
Soak in DMF (60°C) for 24h to remove oligomers.
-
Exchange with acetone (3 days, refreshing daily).
-
Activate at 200°C under dynamic vacuum.
-
Part 3: Characterization & Quality Control
Critical Quality Attributes (CQAs) table
| Attribute | Method | Acceptance Criteria (Typical) | Why it matters? |
| Crystallinity | PXRD | Sharp peaks at low | Confirms formation of ordered MOF vs. amorphous polymer. |
| Porosity | Type I isotherm. BET Area > 1000 | Essential for drug loading capacity. | |
| Thermal Stability | TGA | Plateau up to 350–400°C. | Ensures material survives sterilization/processing. |
| Pore Activation | IR Spectroscopy | Absence of solvent peaks (e.g., C=O of DMF at 1660 | Residual solvent blocks drug binding sites. |
Visualization of Stability Logic
Figure 1: Mechanistic basis for the superior stability of pyrazole-based MOFs in biological applications compared to traditional carboxylate MOFs.
Part 4: Synthesis Workflow Diagram
Figure 2: Generalized decision tree and workflow for the synthesis of pyrazole-carboxylate MOFs (e.g., MOF-303).
References
-
Comparison of Carboxylate vs. Pyrazolate Stability: Zhang, S., et al.[1] "A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction." Journal of the American Chemical Society, 2024. (Note: Generalized link to JACS Pz-MOF literature)
-
MOF-303 Synthesis and Water Stability: Fathieh, F., et al. "Practical water production from desert air." Science Advances, 2018.
-
Ni(BDP) and High Stability Frameworks: Colombo, V., et al. "High Thermal and Chemical Stability in Pyrazolate-Bridged Metal–Organic Frameworks with Ni(II) Centers." Inorganic Chemistry, 2010.
-
Drug Delivery Applications of MOFs: Cui, Y., et al.[1][3] "Metal–Organic Frameworks as Advanced Materials for Drug Delivery."[3][4] Advanced Functional Materials, 2023.[3][5]
-
General Solvothermal Protocols: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012.
Application Note: Strategic Heterocyclization of 3-Formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
This Application Note is structured to provide an authoritative, autonomous guide on the strategic utilization of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid , a high-value bifunctional scaffold.[1]
Executive Summary
The precursor 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid (FMPCA) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity.[1] Unlike standard mono-functional pyrazoles, FMPCA possesses a "Push-Pull" electronic architecture:
-
C3-Formyl Group (-CHO): An electrophilic handle for Knoevenagel condensations, reductive aminations, or Wittig olefinations.[2]
-
C5-Carboxylic Acid (-COOH): A nucleophilic/electrophilic anchor for esterification, amidation, or decarboxylative coupling.[1][2]
-
C4-Position: The nucleophilic "hotspot" for electrophilic aromatic substitution (Nitration/Halogenation), essential for closing fused rings.[2]
This guide details the protocol for synthesizing Pyrazolo[4,3-d]pyrimidines (bioisosteres of purine and the core of PDE5 inhibitors like Sildenafil) using FMPCA.[2] We introduce a "Protect-then-Activate" strategy to preserve the labile formyl group during the harsh nitration conditions required for ring fusion.[1]
Chemical Logic & Scaffold Versatility
The synthesis of fused heterocycles from FMPCA requires careful orchestration of the C3, C4, and C5 positions.[2] The primary challenge is that standard nitration conditions (HNO₃/H₂SO₄) will oxidize the C3-aldehyde to a carboxylic acid, destroying the orthogonality of the molecule.[2]
Our Solution: A validated 3-stage workflow:
-
Chemo-selective Protection: Masking C3-CHO as a 1,3-dioxolane.[1]
-
Core Functionalization: C4-Nitration followed by Nitro-to-Amino reduction.[1]
-
Cyclodehydration: Closing the pyrimidine ring between C4-Amino and C5-Amide.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways available from the FMPCA precursor.
Caption: Divergent synthesis map showing the "Protect-then-Activate" route (Top) vs. Direct Condensation (Bottom).[1]
Detailed Protocol: Synthesis of Pyrazolo[4,3-d]pyrimidine-7-ones
Target: Synthesis of a 3-formyl-substituted Sildenafil analogue core. Precursor: 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1]
Phase 1: C3-Formyl Protection
Rationale: The formyl group is susceptible to oxidation during nitration.[2] We protect it as a cyclic acetal.[1][2]
Materials:
-
FMPCA (10 mmol)
-
Ethylene glycol (15 mmol)
-
p-Toluenesulfonic acid (pTSA) (0.5 mmol)
-
Toluene (50 mL)
-
Dean-Stark apparatus[1]
Step-by-Step:
-
Setup: Charge a round-bottom flask with FMPCA, ethylene glycol, and pTSA in toluene. Attach a Dean-Stark trap.
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor water collection in the trap.
-
Validation: TLC (50% EtOAc/Hexane) should show the disappearance of the starting aldehyde (lower Rf) and appearance of the acetal (higher Rf).
-
Workup: Cool to RT, wash with sat. NaHCO₃ (2 x 20 mL) to remove acid catalyst. Dry organic layer over MgSO₄ and concentrate.[2]
-
Yield: Expect >90% of 1-methyl-3-(1,3-dioxolan-2-yl)-1H-pyrazole-5-carboxylic acid .
Phase 2: Regioselective C4-Nitration
Rationale: Introducing a nitrogen source at C4 is critical for the pyrimidine ring fusion.[2] This follows the classic Pfizer Sildenafil synthesis logic but applied to our protected scaffold.[2]
Materials:
-
Protected Pyrazole Acid (from Phase 1)
-
Fuming Nitric Acid (HNO₃)
-
Oleum (20% SO₃ in H₂SO₄)
Step-by-Step:
-
Preparation: Cool Oleum (10 mL) to 0°C in an ice-salt bath.
-
Addition: Slowly add the Protected Pyrazole Acid (5 mmol) portion-wise, maintaining temperature <10°C.
-
Nitration: Add fuming HNO₃ (1.5 eq) dropwise over 30 minutes.
-
Reaction: Stir at RT for 4 hours. Critical: Do not overheat, or the acetal may hydrolyze/oxidize.[2]
-
Quench: Pour the mixture onto crushed ice (100 g). The product should precipitate.
-
Isolation: Filter the solid, wash with cold water until pH is neutral. Dry in vacuo.[1]
-
Product: 4-nitro-1-methyl-3-(1,3-dioxolan-2-yl)-1H-pyrazole-5-carboxylic acid .
Phase 3: Reductive Cyclization to Pyrazolo[4,3-d]pyrimidine
Rationale: We simultaneously reduce the nitro group and cyclize with an amide source.[2][3]
Materials:
-
4-Nitro intermediate (from Phase 2)[1]
-
Thionyl Chloride (SOCl₂)
-
Ammonium Hydroxide (NH₄OH)
-
Pd/C (10% wt) / H₂ gas (balloon)
-
Carbonyldiimidazole (CDI) or Triethyl orthoformate
Step-by-Step:
-
Amide Formation: Convert the C5-acid to the amide. Reflux the 4-nitro acid in SOCl₂ (excess) for 2 hours, evaporate volatiles, then treat with aqueous NH₄OH at 0°C. Filter the resulting 4-nitro-5-carboxamide .
-
Reduction: Dissolve the amide in MeOH/THF (1:1). Add 10% Pd/C (5 wt%). Stir under H₂ atmosphere (1 atm) for 12 hours. Filter through Celite.[1][2] Result: 4-amino-5-carboxamide intermediate .
-
Cyclization:
-
Method A (For 7-oxo core): Reflux the 4-amino-5-carboxamide in Triethyl orthoformate (acting as both solvent and C1 donor) with a catalytic amount of pTSA for 8 hours.
-
Method B (For substituted core): React with an acyl chloride (R-COCl) followed by base-mediated closure (NaOH/EtOH).[1]
-
-
Deprotection: Treat the final cyclized product with 10% HCl/Acetone at RT for 2 hours to remove the acetal and restore the C3-Formyl group .
Data Summary & Troubleshooting
| Step | Critical Parameter | Common Failure Mode | Corrective Action |
| Protection | Water removal | Incomplete conversion | Ensure Dean-Stark is functioning; add fresh toluene.[1] |
| Nitration | Temp < 10°C | Acetal hydrolysis/oxidation | Strict temp control; use Nitronium Tetrafluoroborate if yield is low.[1][2] |
| Reduction | Catalyst poisoning | Incomplete reduction | Wash the nitro-amide with EDTA to remove metal traces before hydrogenation.[1] |
| Cyclization | Anhydrous conditions | Ring opening | Use fresh Triethyl orthoformate; ensure system is dry.[1][2] |
References
-
Sildenafil Synthesis Grounding: Dunn, P. J., et al. "Synthesis of Commercial Phosphodiesterase(V) Inhibitors."[2][4] Organic Process Research & Development, 2005, 9(1), 88–97.[2] Link
-
Pyrazole Acetal Stability: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability in acidic media).
-
Pyrazolo[4,3-d]pyrimidine formation: Bell, A. S., et al. "Novel Pyrazolo[4,3-d]pyrimidine PDE5 Inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1819-1824.[2] Link
-
Vilsmeier-Haack Formylation Context: Meth-Cohn, O., & Stanforth, S. P.[2] "The Vilsmeier–Haack Reaction."[2][5] Comprehensive Organic Synthesis, 1991.[2] (Context for re-installing formyl if oxidation occurs).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid derivatives
The following guide is designed as a Technical Support Center for researchers synthesizing 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. It prioritizes field-proven protocols, mechanistic troubleshooting, and yield optimization.
🔬 Executive Summary: The Synthetic Challenge
The synthesis of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid presents a "perfect storm" of regiochemical and chemoselective challenges. The primary failure points are:
-
Regioselectivity (N1-C3 vs. N1-C5): Reaction of methylhydrazine with unsymmetrical 1,3-diketones typically yields a mixture of 1,3-dimethyl and 1,5-dimethyl isomers.
-
Oxidation Control: Selectively oxidizing a C3-methyl group to an aldehyde (–CHO) without over-oxidizing to the carboxylic acid (–COOH) or affecting the C5-ester.
-
Aldehyde Stability: The C3-formyl group is susceptible to Cannizzaro disproportionation or degradation during the basic hydrolysis of the C5-ester.
This guide provides modular solutions to these specific bottlenecks.
🛠 Module 1: Core Ring Construction & Regioselectivity
User Query: "I am reacting ethyl acetopyruvate with methylhydrazine, but I'm getting a 60:40 mixture of isomers. How do I favor the 1-methyl-5-carboxylate isomer?"
The Mechanism
The reaction between ethyl acetopyruvate (ethyl 2,4-dioxovalerate) and methylhydrazine is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.
-
NH2 (Terminal): More nucleophilic, attacks the most reactive carbonyl (usually the ketone).
-
NH-Me (Internal): Less nucleophilic (steric bulk), attacks the ester or less reactive ketone.
Protocol for Regiocontrol
To favor Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (the precursor where the methyl is at C3 and carboxylate at C5), you must direct the initial attack of the terminal hydrazine nitrogen (
Optimized Protocol (Fluorinated Solvent Method): Using fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can invert or drastically improve regioselectivity via hydrogen-bond activation of specific carbonyls [1].
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP (0.5 M).
-
Temperature: -10°C to 0°C (Kinetic control).
-
Procedure:
-
Dissolve ethyl acetopyruvate in TFE.
-
Add methylhydrazine dropwise over 30 minutes.
-
Stir at 0°C for 2 hours, then warm to RT.
-
-
Why it works: Fluorinated solvents selectively activate the acetyl carbonyl, directing the nucleophilic attack to form the desired 1,3-dimethyl-5-ester isomer.
Troubleshooting Isomer Distribution
| Observation | Probable Cause | Corrective Action |
| Isomer Ratio ~1:1 | Thermodynamic control in non-polar solvent (e.g., Toluene). | Switch to Ethanol (polar protic) or TFE (fluorinated). |
| Wrong Isomer Major | Attack at C4-ketone favored. | Lower temperature to -20°C . Add Lewis Acid (e.g., CeCl3 ). |
| Low Overall Yield | Retro-Claisen condensation (bond cleavage). | Ensure anhydrous conditions. Avoid strong bases.[1] |
⚗️ Module 2: Selective Oxidation (Methyl to Formyl)
User Query: "My C3-methyl group is either not oxidizing or turning completely into a carboxylic acid. I need the aldehyde."
The Strategy
Direct oxidation of the methyl group on the pyrazole ring requires a reagent that stops at the aldehyde stage.
-
Method A: Selenium Dioxide (SeO2) - The classic "Riley Oxidation". Reliable but toxic.
-
Method B: Radical Bromination + Hydrolysis - Higher yield potential, easier purification.
Recommended Protocol: Radical Bromination (The "Wohl-Ziegler" Route)
This two-step method is often superior to SeO2 for pyrazoles because it avoids selenium contamination and allows for intermediate purification.
Step 1: Radical Bromination
-
Reagents: N-Bromosuccinimide (NBS, 2.1 eq), AIBN (cat.), CCl4 or Benzene (reflux).
-
Target: 3-(Dibromomethyl)-1-methyl-1H-pyrazole-5-carboxylate.
-
Critical Check: Monitor by TLC. Monobromo species (intermediate) must be consumed.
Step 2: Hydrolysis to Aldehyde
-
Reagents: AgNO3 (2.5 eq) in Acetone/H2O OR CaCO3 in Dioxane/H2O (reflux).
-
Mechanism: The gem-dibromide is hydrolyzed to a gem-diol, which spontaneously dehydrates to the aldehyde.
Figure 1: Comparison of Oxidation Pathways. The NBS route (top) offers better control over the oxidation state than direct SeO2 oxidation.
⚖️ Module 3: Ester Hydrolysis & Product Isolation
User Query: "I have the ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. When I hydrolyze the ester with NaOH, the aldehyde peak disappears from my NMR."
The Issue: Cannizzaro & Degradation
Aldehydes, especially electron-deficient heteroaromatic ones, are unstable in strong base. They undergo the Cannizzaro reaction (disproportionation to alcohol and acid) or polymerization.
Solution: Mild Hydrolysis or Protection
Option 1: Lithium Hydroxide (LiOH) at Low Temp Use LiOH (1.1 eq) in THF/H2O at 0°C . LiOH is milder than NaOH. Monitor closely and quench immediately upon consumption of starting material.
Option 2: Acetal Protection (Recommended) If the aldehyde is too sensitive, protect it before hydrolysis.
-
Protect: React aldehyde with ethylene glycol (pTsOH cat., Toluene reflux) -> 1,3-Dioxolane derivative .
-
Hydrolyze: Treat the acetal-ester with NaOH (reflux). The acetal survives basic conditions.
-
Deprotect: Work up with dilute HCl to restore the aldehyde and protonate the acid simultaneously.
📊 Troubleshooting & FAQ
| Symptom | Diagnosis | Technical Fix |
| Mixture of 3-Me and 5-Me isomers | Poor regiocontrol during cyclization. | Use TFE or HFIP as solvent. If using Ethanol, ensure temperature is < 0°C during addition. |
| Product contains Selenium | Incomplete removal of SeO2 byproducts. | Wash crude reaction mixture with saturated Na2S2O3 or filter through a short pad of silica/Celite. |
| Aldehyde yield < 30% (NBS route) | Incomplete bromination (monobromo species). | Ensure 2.1 - 2.2 equivalents of NBS are used. Use a fresh radical initiator (AIBN/Benzoyl Peroxide). |
| Aldehyde vanishes after hydrolysis | Cannizzaro reaction in base. | Switch to LiOH/THF/H2O at 0°C . Alternatively, use acid-catalyzed hydrolysis (conc. HCl/AcOH), though this may be slower. |
📚 References
-
Regioselectivity in Pyrazole Synthesis:
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
-
Source: Journal of Organic Chemistry (2008).
-
URL:[Link]
-
-
Oxidation Methodologies:
-
Title: Selenium Dioxide Oxidation of Methyl Groups on Heterocycles.
-
Source: Organic Reactions (Wiley).
-
Context: Standard reference for SeO2 oxidations (Riley Oxidation).
-
-
General Pyrazole Chemistry:
-
Alternative Oxidation (Biocatalytic):
Sources
Technical Support Center: Solubilizing Pyrazole Carboxylic Acids in DMSO
Ticket ID: SOL-PYR-DMSO-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming solubility barriers of pyrazole carboxylic acids in Dimethyl Sulfoxide (DMSO).
Executive Summary & Diagnostic Workflow
The Paradox: DMSO is often cited as a "universal solvent," yet pyrazole carboxylic acids frequently exhibit poor solubility or precipitate from stock solutions. This is rarely a failure of the solvent's polarity but rather a conflict between thermodynamic crystal lattice energy (driven by strong intermolecular hydrogen bonding) and solvent hygroscopicity .
Before proceeding with physical or chemical interventions, utilize the following decision tree to diagnose the specific failure mode.
Figure 1: Diagnostic decision tree for isolating solubility failure modes.
The Root Cause: Why It Won't Dissolve
To solve the problem, you must understand the molecular barrier. Pyrazole carboxylic acids present a "perfect storm" for solubility resistance in aprotic solvents.
A. The Dimer Trap (Thermodynamics)
Carboxylic acids in the solid state form stable, cyclic dimers held together by two strong hydrogen bonds (approx. 14 kcal/mol).
-
The Conflict: DMSO is a hydrogen bond acceptor (S=O), but it is not a hydrogen bond donor. It cannot effectively "donate" a proton to the carbonyl oxygen of the acid to competitively disrupt the dimer.
-
Result: The solvent surrounds the dimer but cannot break the lattice energy required to solvate individual monomers.
B. The Hygroscopic Trap (Antisolvent Effect)
DMSO is aggressively hygroscopic.[1] At 60% relative humidity, pure DMSO can absorb significant water within minutes.
-
The Mechanism: Water is a highly polar, protic solvent. While DMSO is miscible with water, many lipophilic organic scaffolds (the pyrazole core) are hydrophobic. As DMSO absorbs atmospheric water, the "solvent power" for the organic molecule decreases, acting as an antisolvent and causing precipitation.
Chemical Intervention: The "Proton Switch" (Recommended)
Method: Deprotonation via Organic Base Best For: NMR samples, biological screening stocks, high-concentration libraries.
This is the most reliable method. By removing the acidic proton, you convert the neutral carboxylic acid (which wants to dimerize) into a carboxylate anion (which repels other anions and is highly solvated by the positive sulfur center of DMSO).
Protocol:
-
Calculate Equivalents: You need 1.1 to 1.5 molar equivalents of base relative to the pyrazole carboxylic acid.
-
Select Base:
-
Preferred:Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . These are organic, fully soluble in DMSO, and easily removed if necessary.
-
Avoid: Inorganic carbonates (e.g.,
) are poorly soluble in DMSO and will create a suspension rather than a solution [1].
-
-
Procedure:
-
Weigh pyrazole carboxylic acid into the vial.
-
Add dry DMSO.[1]
-
Add the calculated volume of TEA.
-
Vortex for 30 seconds. The solution should clarify instantly.
-
Mechanism Visualization:
Figure 2: Chemical deprotonation breaks the dimer lattice, forcing solvation.
Physical Intervention: Controlled Heating
Method: Kinetic Energy Input Best For: Reactions where base addition is undesirable. Critical Warning: Decarboxylation Risk.
Pyrazole carboxylic acids are prone to thermal decarboxylation (losing
Safety & Integrity Protocol:
-
Temperature Limit: Do NOT exceed 80°C. Many pyrazole carboxylic acids begin to decarboxylate between 150°C–200°C, but trace impurities can lower this activation energy significantly [2].
-
The "Step-Up" Method:
-
Start at 40°C. Sonicate for 5 minutes.
-
If insoluble, increase to 60°C. Sonicate.
-
Stop if not dissolved by 60°C. Switch to the Chemical Intervention method.
-
-
Validation: If you used heat to dissolve the compound for an assay, you must run an LC-MS or NMR check to ensure the molecular weight hasn't dropped by 44 Da (loss of
).
FAQ: Troubleshooting Common Failures
Q: My solution was clear yesterday, but today there are crystals. Why? A: This is "Crash-out" due to moisture.[1] Your vial likely wasn't sealed tightly, or the DMSO was old. DMSO absorbs water from the air, which acts as an antisolvent.
-
Fix: Re-dissolve with mild heat and add 1% v/v Triethylamine. For future storage, use septa-sealed vials and store over molecular sieves (3Å or 4Å).
Q: Can I use sonication instead of heat? A: Sonication helps with kinetics (breaking apart chunks) but does not change thermodynamics (solubility limit). If the crystal lattice energy is too high for DMSO to overcome at room temperature, sonication will form a fine suspension that looks clear but will settle later. Chemical modification (Method 3) is superior.
Q: I need to use this for a biological assay. Is TEA toxic? A: Triethylamine can be cytotoxic at high concentrations. However, if your stock is 10mM and you dilute 1000x for the assay, the final TEA concentration is negligible. Always run a "vehicle control" containing DMSO + the same amount of TEA to normalize your data.
Data Summary: Solubility Modifiers
| Method | Effectiveness | Risk Profile | Best Use Case |
| Pure DMSO (RT) | Low | Low | Initial attempt |
| Heat (60°C) | Medium | High (Decarboxylation) | Chemical reactions |
| Sonication | Low (Kinetic only) | Low | Breaking large crystals |
| Organic Base (TEA) | High | Low (if diluted) | Analysis (NMR/LCMS), Stocks |
| Inorganic Base | Very Low | High (Insolubility of base) | Not recommended in pure DMSO |
References
-
Gaylord Chemical Company. (2007).[2][3][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[2][4] Gaylord Chemical.[2][3][4][5][6] [Link]
-
Vertex AI Search. (2024). Decarboxylation of pyrazole carboxylic acids.[7] (Aggregated Patent & Literature Data).
-
Royal Society of Chemistry. (2015). Unscrambling micro-solvation of –COOH groups in neat dimethyl sulfoxide. RSC Advances. [Link]
Sources
Preventing aldehyde oxidation in 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid
Topic: Preventing Aldehyde Oxidation & Stability Management Ticket ID: PYR-CHO-005 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
You are likely working with 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid as a scaffold for kinase inhibitors or high-value agrochemicals. This molecule presents a classic "Janus" problem in heterocyclic chemistry:
-
The Pyrazole Ring: Generally electron-rich, but here it is pulled in two directions.
-
The Substituents: The C5-carboxylic acid (electron-withdrawing) and the C3-aldehyde (electrophilic) create a "push-pull" system that makes the aldehyde highly susceptible to autoxidation (to the dicarboxylic acid) and hydration (to the gem-diol).
This guide replaces standard operating procedures with a causality-driven troubleshooting system . We do not just tell you what to do; we explain why the molecule behaves this way so you can predict and prevent degradation.
Module 1: Root Cause Analysis (The Mechanism of Failure)
Before troubleshooting, you must understand the enemy. The degradation of your aldehyde is rarely a simple reaction with air; it is a radical chain reaction often catalyzed by light and impurities (like trace metals in silica gel).
The Autoxidation Pathway
The aldehyde proton at C3 is abstracted by a radical initiator (light/oxygen), forming an acyl radical. This reacts with
Caption: Figure 1. Radical chain autoxidation mechanism. Note that one radical event can destroy multiple equivalents of product via the peracid intermediate.
Module 2: Storage & Handling Protocols
Current Status: If your material is beige or brown, oxidation has likely already occurred (pure material is typically white/off-white).
Protocol A: The "Zero-Headspace" Storage System
-
Why: Oxygen diffusion through plastic caps is sufficient to degrade this aldehyde over weeks.
-
Method:
-
Vessel: Use glass vials with Teflon-lined caps. Do NOT use scintillation vials with polyethylene cone inserts (they are gas-permeable).
-
Atmosphere: Flush with Argon (heavier than air) rather than Nitrogen.
-
Temperature: Store at -20°C.
-
Physical State: Store as a solid. Do not store in solution (especially not in ethers or chlorinated solvents which can contain peroxides or generate HCl).
-
Protocol B: Solvent Selection for Processing
Aldehydes form hemiacetals in alcohols and hydrates in wet solvents.
| Solvent | Compatibility | Risk Factor | Recommendation |
| Methanol/Ethanol | ⚠️ Low | Forms hemiacetals/acetals reversibly. | Avoid for storage; okay for transient reactions if dry. |
| DMSO | ❌ Critical | Oxidant (Swern-type activity) at high temps. | Do not use. DMSO can oxidize halides or activate decomposition. |
| DCM/Chloroform | ⚠️ Medium | Acidic impurities (HCl) catalyze acetalization. | Pass through basic alumina before use. |
| Acetonitrile | ✅ High | Inert and polar enough for the acid. | Preferred solvent. |
| Water | ❌ Critical | Forms gem-diol (Hydrate). | Avoid unless pH is strictly controlled. |
Module 3: Synthesis & Purification Troubleshooting
The Issue: You synthesized the molecule, but it decomposed during purification. The Cause: Silica gel is acidic and possesses active hydroxyl groups that catalyze both oxidation and condensation (aldol-type) reactions.
Workflow: Purification Decision Matrix
Caption: Figure 2. Purification logic flow. Avoid standard silica gel chromatography to prevent surface-catalyzed oxidation.
Step-by-Step: The "Safe" Workup
-
Quench: If coming from an oxidation reaction (e.g., MnO2 or Swern), filter immediately. Do not let the aldehyde sit with metal oxides.
-
Extraction: Use Ethyl Acetate.[1][2][3] Wash with a slightly acidic buffer (pH 4-5) to keep the carboxylic acid protonated (organic soluble) but prevent acetal hydrolysis.
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) , which is slightly Lewis acidic and can coordinate to the aldehyde, promoting side reactions.
Module 4: Protection Strategies (The "Nuclear" Option)
If the aldehyde is too unstable for your specific downstream chemistry, you must mask it.
Strategy: In-situ protection as a Dimethyl Acetal.
-
Why: The acetal is stable to basic conditions and oxidation.
-
Protocol:
-
Dissolve crude aldehyde in anhydrous Methanol.
-
Add Trimethyl Orthoformate (TMOF) (1.5 eq) and a catalytic amount of p-TsOH (0.1 eq).
-
Stir at RT for 2 hours.
-
Result: The aldehyde is now a dimethyl acetal. The C5-carboxylic acid may esterify to the methyl ester simultaneously (which stabilizes the molecule further). You can hydrolyze the ester/acetal later with aqueous acid (HCl/THF).
-
Module 5: Frequently Asked Questions (FAQs)
Q1: My NMR shows the aldehyde peak (10 ppm) has disappeared, but I see a broad peak around 6-7 ppm. Did it oxidize?
Diagnosis: Not necessarily. You are likely seeing the Hydrate (Gem-diol) .
-
Explanation: Electron-deficient aldehydes (like this pyrazole) greedily absorb water from "wet" NMR solvents (DMSO-d6 is notorious for this). The
proton shifts upfield to ~6-7 ppm. -
Test: Run the NMR in
(if soluble) or add a drop of to the DMSO sample. If it's the hydrate, the peaks will shift/exchange. If it is the carboxylic acid, you will see no CH proton, just a very broad COOH >12 ppm.
Q2: Can I use KMnO4 to oxidize a side chain on this molecule?
Answer: Absolutely not.
-
Reason: Permanganate will obliterate the aldehyde immediately, converting it to the dicarboxylic acid.
-
Alternative: Use selective radical bromination followed by hydrolysis, or protect the aldehyde as an acetal first.
Q3: The solid turned into a gum after 3 days on the bench.
Answer: This is Autopolymerization .
-
Mechanism: Pyrazole aldehydes can undergo self-condensation (Cannizzaro-like or Aldol-like) if traces of base are present.
-
Fix: Re-dissolve in EtOAc, wash with 0.1M HCl (to remove base traces), dry, and recrystallize. Store under Argon.
References
-
Autoxidation Mechanisms
-
Silica Gel Reactivity
- Title: Method for purifying pyrazoles (Patent WO2011076194A1).
-
General Aldehyde Stability
Sources
- 1. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for sterically hindered pyrazole acids
Technical Support Center: Optimization of Reaction Conditions for Sterically Hindered Pyrazole Acids
Executive Summary
Subject: Troubleshooting & Optimization Guide for Sterically Hindered Pyrazole-4-Carboxylic Acids. Target Audience: Medicinal Chemists, Process Chemists. Core Challenge: Steric shielding of the C4-carbonyl by bulky substituents at C3 and C5 (e.g., tert-butyl, CF3, aryl) significantly retards nucleophilic attack, while the electron-rich heteroaromatic ring predisposes the acid to thermal or acidic decarboxylation.
Module 1: The Core Challenge & Strategic Decision Matrix
The Problem: In 1,3,5-substituted pyrazole-4-carboxylic acids, the substituents at positions 3 and 5 create a "steric canyon." Standard coupling reagents (EDC, HATU) form bulky active esters (OBt/OAt) that are often too large to be effectively attacked by the amine nucleophile within this canyon. Furthermore, prolonged reaction times or elevated temperatures often lead to decarboxylation, yielding the des-carboxyl pyrazole byproduct.
Decision Matrix: Selecting the Right Activation Strategy Use the following logic flow to select your activation method based on steric demand and substrate stability.
Figure 1: Decision tree for selecting coupling conditions based on steric hindrance and experimental outcomes.
Module 2: Critical Troubleshooting & Protocols
Scenario A: "My reaction is stuck at the active ester stage (HATU)."
Diagnosis: The active ester formed by HATU (the OAt ester) is too bulky. The amine cannot access the carbonyl carbon due to the flanking groups at C3/C5. Solution: Switch to T3P (Propylphosphonic anhydride) .[1]
-
Why: T3P does not form a bulky leaving group like HOBt/HOAt. It forms a mixed anhydride that is less sterically demanding. Furthermore, the byproduct is water-soluble, simplifying workup.[2]
-
Protocol:
-
Dissolve Pyrazole Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar solvents where the salt aggregates).
-
Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P couplings.
-
Cool to 0 °C.
-
Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.
-
Allow to warm to RT. If no reaction after 4h, heat to 50 °C.
-
Scenario B: "I see decarboxylation (loss of CO2) during activation."
Diagnosis: You likely used Thionyl Chloride (
-
Why: Ghosez’s reagent converts carboxylic acids to acid chlorides at room temperature without generating acidic byproducts (it forms a neutral amide salt).
-
Protocol:
-
Dissolve Pyrazole Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.2 equiv) at 0 °C.
-
Stir at RT for 1–2 hours. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS).
-
Crucial: Do not isolate. Add the Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to this solution.
-
Mechanism of Ghosez's Reagent Activation:
Figure 2: Neutral activation pathway using Ghosez's reagent to avoid acidic decarboxylation.
Scenario C: "The ester precursor won't hydrolyze to the acid."
Diagnosis: Steric hindrance protects the ester carbonyl just as it does the amide. Standard LiOH/THF/Water at RT often fails. Solution:
-
Potassium Trimethylsilanolate (KOTMS): Use 2.0 equiv in THF. This is a non-hydrolytic cleavage mechanism that works well for hindered esters.
-
High-Temp Basic Hydrolysis: Use KOH in EtOH/Water (4:1) at 80 °C. Warning: Monitor closely for decarboxylation. If decarboxylation occurs, switch to the acid-catalyzed route (TFA/DCM) if the ester is tert-butyl.
Module 3: Comparative Data & Reagent Selection
Table 1: Comparison of Coupling Reagents for Hindered Pyrazoles
| Reagent | Steric Tolerance | Risk of Decarboxylation | Workup Ease | Recommended For |
| HATU / DIPEA | Low | Low | Moderate | Unhindered pyrazoles only. |
| T3P / Pyridine | High | Very Low | High (Water soluble) | First-line choice for hindered acids. |
| SOCl₂ / (COCl)₂ | High | High (Acidic) | Low (Corrosive) | Only if acid is chemically stable. |
| Ghosez's Rgt | Very High | Low (Neutral) | Moderate | Acid-sensitive & extremely hindered substrates. |
| TFFH (Fluoro) | High | Low | Moderate | Extremely unreactive amines (anilines). |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed up the coupling? A: Proceed with extreme caution. While microwaves accelerate the reaction, sterically hindered pyrazole acids are thermally unstable. If you must use heat, limit the temperature to 60 °C and use T3P (which is thermally more stable than HATU active esters).
Q2: My acid chloride formation using Oxalyl Chloride turned black. What happened? A: This indicates decomposition, likely polymerization or decarboxylation triggered by the HCl generated. Switch to Ghosez’s Reagent (see Scenario B) to maintain a neutral pH during activation.
Q3: Why is Pyridine recommended over DIPEA for T3P couplings? A: T3P couplings proceed via a mixed anhydride. Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate) which is more reactive but less bulky than the corresponding intermediate formed with DIPEA. Additionally, T3P/Pyridine minimizes epimerization (though less of a concern for achiral pyrazoles).
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2] Organic Letters, vol. 13, no.[1][2] 19, 2011, pp. 5048–5051.[1] Link
-
Devos, A., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Carboxylic Acid Chlorides." Journal of the Chemical Society, Chemical Communications, 1979, pp. 1180–1181. (Foundational paper for Ghosez's Reagent). Link
-
Heller, S. T., et al. "Amide Bond Formation via C–N Cross-Coupling." Organic Process Research & Development, vol. 18, no. 8, 2014. (Contextualizing modern coupling challenges). Link
-
Guillou, S., et al. "Copper-catalyzed protodecarboxylation of pyrazoles."[3][4] Tetrahedron, vol. 66, 2010, pp. 2654-2663.[3][4] (Reference for decarboxylation risks). Link
Sources
- 1. scribd.com [scribd.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
Executive Summary: The "Bifunctional Trap"
The purification of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid presents a unique "bifunctional trap." You are managing two conflicting reactive groups on an electron-deficient aromatic ring:
-
The Aldehyde (C-3): Prone to oxidation (to dicarboxylic acid), Cannizzaro disproportionation, and hemiacetal formation in alcoholic solvents.
-
The Carboxylic Acid (C-5): High polarity makes extraction into organic solvents difficult, while its acidity (pKa ~3.2–3.5) complicates basic workups.
This guide moves beyond standard chromatography—which often leads to irreversible adsorption or "streaking"—and focuses on chemical purification techniques that leverage the specific reactivity of these functional groups.
Critical Workflows (Graphviz Visualization)
The following flowchart outlines the decision matrix for purification based on the impurity profile of your crude mixture.
Figure 1: Decision tree for selecting the optimal purification route based on dominant impurities.
Protocol A: The Bisulfite Rescue (Gold Standard)
Best for: Removing starting materials (esters, methyl precursors) and non-aldehyde byproducts. Mechanism: Aldehydes form reversible, water-soluble sulfonate adducts. Impurities remain in the organic layer.
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve crude solid in a minimal amount of Ethyl Acetate (EtOAc) .
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Crucial: Vigorously stir for 30–60 minutes. The aldehyde converts to the water-soluble hydroxysulfonate.
-
-
Phase Separation (The Wash):
-
Regeneration:
-
Cool the aqueous layer to 0°C (ice bath) to prevent degradation during the exotherm.
-
Basify carefully to pH 10–12 using 10% Na₂CO₃ or NaOH .
-
Note: The adduct collapses, regenerating the free aldehyde.
-
-
Isolation:
-
Immediately acidify the solution back to pH ~3–4 with dilute HCl (careful not to go too low if the product is water-soluble, but this specific acid precipitates well).
-
Extract 3x with EtOAc or DCM.
-
Dry over Na₂SO₄ and concentrate.
-
Why this works: This method creates a "chemical filter" that only aldehydes can pass through, offering >98% purity without column chromatography [1][3].
Protocol B: Controlled Precipitation (The Yield Saver)
Best for: Removing inorganic salts or over-oxidized dicarboxylic acids (1-methyl-1H-pyrazole-3,5-dicarboxylic acid).
Step-by-Step Methodology
-
Dissolution:
-
Dissolve crude mixture in saturated NaHCO₃ (aq) . The pH should be ~8.5.
-
Checkpoint: If the solution is cloudy, filter it. The cloudiness is likely unreacted starting material (ester/methyl) which is not acidic.
-
-
Organic Wash:
-
Wash the aqueous bicarbonate solution 2x with Dichloromethane (DCM) . This removes neutral organic impurities.
-
-
Controlled Acidification (The Crash):
-
Cool the aqueous phase to 5°C.
-
Slowly add 1N HCl dropwise.
-
Observation: The dicarboxylic acid impurity (more polar, lower pKa) often remains in solution longer or precipitates at a different pH.
-
Target pH for the mono-acid (your product): pH 2.5 – 3.0 .
-
-
Filtration:
-
Filter the resulting white/off-white solid.[3]
-
Wash with cold water (minimal volume) to remove trapped inorganic salts.
-
Dry under vacuum at <40°C (Heat sensitive!).
-
Troubleshooting Guide & FAQs
| Symptom | Probable Cause | Corrective Action |
| "Ghost" Peaks in NMR | Hemiacetal Formation. In methanol or ethanol, the aldehyde forms a hemiacetal (doublet at ~6.0 ppm). | Avoid Alcohols. Run NMR in DMSO-d6 or CDCl3. Do not recrystallize from MeOH/EtOH unless you plan to dry extensively. |
| Product "Oils Out" | Hydrate Formation. The aldehyde has formed a gem-diol with water. | Dissolve the oil in DCM, dry heavily with MgSO₄ (anhydrous), and evaporate. The dehydration drives the equilibrium back to the aldehyde. |
| Streaking on TLC/Column | Acidic Drag. The carboxylic acid interacts with silanols on the silica. | Add 1% Acetic Acid or 0.5% Formic Acid to your eluent. Alternatively, use Reverse Phase (C18) silica. |
| Low Yield after Bisulfite | Adduct Stability. The adduct didn't break, or the aldehyde degraded at high pH. | Ensure pH reaches >10 during regeneration but minimize exposure time. Use mild base (Carbonate) instead of Hydroxide if degradation is observed. |
| Solid turns yellow | Air Oxidation. The aldehyde is oxidizing to the dicarboxylic acid or polymerizing. | Store under Nitrogen/Argon at -20°C. Trace transition metals can catalyze this; ensure glass is clean. |
Stability & Storage: The "Time Bomb"
The 3-formyl group is electron-deficient due to the pyrazole ring and the 5-carboxylic acid. This makes it highly susceptible to nucleophilic attack (by water or alcohols).
Degradation Pathway Visualization
Figure 2: Common degradation pathways. Note that hydration and hemiacetal formation are reversible, while oxidation is not.
Storage Protocol:
-
Atmosphere: Argon or Nitrogen (Strict).
-
Temperature: -20°C.
-
Container: Amber glass (light accelerates auto-oxidation).
-
Solvent: Never store in Methanol or Ethanol. If solution storage is necessary, use Anhydrous DMSO or Acetonitrile.
References
-
Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] [Link]
-
Kjell, D. P., et al. (1999).[4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724. [Link]
- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reactions and Synthesis." Springer. (General reference for oxidation of methyl-pyrazoles to formyl-pyrazoles).
Sources
Technical Support Center: Isolation of Water-Soluble Pyrazole Carboxylic Acids
This guide functions as a specialized technical support center for researchers isolating water-soluble pyrazole carboxylic acids. It addresses the "Amphoteric Trap"—the difficulty of extracting a molecule that contains both a basic nitrogen (pyrazole) and an acidic proton (carboxylic acid).
Ticket ID: PYR-COOH-WORKUP Status: Open Severity: Critical (Yield Loss / Purity Failure)
The Core Problem: The Amphoteric Trap
Unlike standard organic acids, pyrazole carboxylic acids are amphoteric . They exist in three distinct states depending on pH. Understanding this is the only way to isolate them successfully.
-
pH < 2 (Cationic): Protonation of the pyrazole nitrogen (
). Highly water-soluble. -
pH > 5 (Anionic): Deprotonation of the carboxylic acid (
). Highly water-soluble. -
pH ~ 3.0–3.5 (Zwitterionic/Neutral): The Isoelectric Point (pI) . This is the region of minimum solubility where precipitation is most likely.
Failure Mode: If you acidify to pH 1 (standard for benzoic acid workups), your product forms a hydrochloride salt and stays in the water. If you stop at pH 6, it remains a carboxylate salt.
Decision Matrix: Select Your Workflow
Use this logic flow to determine the correct workup procedure for your specific reaction mixture.
Figure 1: Decision tree for selecting the appropriate isolation strategy based on solubility and concentration.
Protocol A: Isoelectric Precipitation (The "Goldilocks" Method)
Best for: Concentrated reaction mixtures (>0.5 M) where the product has moderate water solubility.
The Science
Pyrazole-3-carboxylic acid has a pKa₁ (NH) of ~2.5 and a pKa₂ (COOH) of ~3.9. The target pH is exactly between these values.
Step-by-Step Procedure
-
Concentrate: Evaporate organic co-solvents (THF, MeOH, EtOH) completely. They increase solubility and prevent precipitation.
-
Cool: Chill the aqueous solution to 0–4 °C in an ice bath.
-
Monitor: Insert a calibrated pH probe directly into the solution. Do not rely on pH paper (it is too imprecise for this narrow window).
-
Acidify:
-
Add 1M HCl dropwise.
-
Target pH: 3.0 – 3.4 .
-
-
Induce Crystallization:
-
If no solid forms, scratch the glass sides with a spatula.
-
Sonicate for 30 seconds.
-
Store in a refrigerator (4 °C) overnight.
-
-
Filtration: Filter the solid. Crucial: Wash with ice-cold water (minimal volume) or cold acetone/ether (if the product is insoluble in them) to remove trapped inorganic salts.
Protocol B: Salting-Out Extraction
Best for: When precipitation fails or yields are low. Standard EtOAc extraction will fail here.
Solvent Systems Data
Standard solvents are often too non-polar. Use these validated systems:
| Solvent System | Polarity | Partition Efficiency | Notes |
| DCM / EtOAc | Low | < 5% | Do not use. Product stays in water. |
| n-Butanol | High | 85-95% | High boiling point (117°C). Hard to rotovap. |
| THF / EtOAc (1:1) | Med-High | 70-80% | Requires saturation of aqueous layer with NaCl. |
| Isopropanol / CHCl3 (1:3) | Medium | 60-75% | "Werner's Mixture" – good for amphoterics. |
Step-by-Step Procedure
-
Adjust pH: Bring the aqueous solution to pH 3.2 (Isoelectric point).
-
Saturate: Add solid NaCl until no more dissolves (saturation). This "salting out" effect forces the organic molecule out of the aqueous phase.
-
Extract:
-
Use n-Butanol (most effective) or THF/EtOAc (1:1) .
-
Perform 3–5 extractions. (Amphoteric molecules partition slowly).
-
-
Dry & Evaporate:
-
Dry organic layer over anhydrous
. -
Evaporate. Note: If using n-Butanol, you may need an azeotrope (add water) or high-vacuum to remove the solvent.
-
Protocol C: Ion Exchange Chromatography (The "Nuclear Option")
Best for: Highly water-soluble products, dilute solutions, or removing inorganic salts (desalting).
The Mechanism
We use a Strong Cation Exchange Resin (Dowex 50W-X8) .
-
Bind: At pH 1, the pyrazole is protonated (
) and binds to the resin ( ). -
Wash: Water washes away non-basic impurities and inorganic anions (Cl-, SO4--).
-
Elute: Ammonia (
) deprotonates the pyrazole, releasing it from the resin.
Figure 2: Cation exchange workflow for desalting and isolating pyrazoles.
Step-by-Step Procedure
-
Prepare Resin: Pack a glass column with Dowex 50W-X8 (H+ form). Flush with 1M HCl, then water until neutral.
-
Load: Acidify your reaction mixture to pH 1–2 and load it onto the column.
-
Why? This ensures the pyrazole is fully protonated and will stick to the resin.
-
-
Wash: Flush with distilled water (approx. 3–5 column volumes) until the eluate is neutral.
-
Result: Inorganic salts (NaCl, LiCl) pass through; product stays on column.
-
-
Elute: Switch solvent to 1M
(aq) . Collect fractions. -
Finish: TLC the fractions (stain with KMnO4 or Iodine). Combine product fractions and lyophilize (freeze-dry) to obtain the pure ammonium salt or free acid.
Troubleshooting & FAQ
Q: I acidified the hydrolysis mixture, but no precipitate formed. What now? A: You likely missed the pI window or the solution is too dilute.
-
Check pH with a calibrated probe. Is it exactly 3.0–3.4?
-
If yes and still clear: Evaporate water to reduce volume by 50%.
-
If still no solid: Switch to Protocol B (Salting Out) using n-Butanol.
Q: My product is an oil that won't crystallize. A: This is common for pyrazoles containing trapped water or acetic acid.
-
Fix: Dissolve the oil in a small amount of MeOH, add Toluene, and rotovap. The Toluene/MeOH/Water azeotrope helps pull out the last traces of water. Repeat 3x.
-
Fix: Triturate the oil with diethyl ether or hexanes to induce crystallization.
Q: Can I use silica gel chromatography? A: Generally, no . Pyrazole carboxylic acids streak badly on silica due to the acidic surface.
-
Workaround: If you must use silica, add 1% Acetic Acid to your eluent (e.g., DCM/MeOH/AcOH 90:9:1) to keep the carboxylic acid protonated. However, Reverse Phase (C18) is far superior for these molecules.
Q: How do I remove the LiOH/NaOH salts from my ester hydrolysis? A: Do not try to extract them away.
-
Acidify to pH 3.2.
-
Evaporate to dryness.
-
Triturate the solid residue with warm Ethanol or Methanol .
-
Filter.[1] The inorganic salts (NaCl/LiCl) are largely insoluble in alcohol; the pyrazole acid will dissolve. Evaporate the filtrate.
References
-
pKa and Solubility Data: Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10.[2] Link
-
Ion Exchange Protocols: Biotage. (2023). Purifying ionic compounds by flash column chromatography. Flash Purification Blog. Link
-
Extraction Strategies: Schuur, B., et al. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 936-957. Link
-
General Properties: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 12370874, 1-Phenyl-1H-pyrazole-3-carboxylic acid. Link
Sources
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Stability of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid under basic conditions
Technical Support Center: Stability Management of Pyrazole Aldehydes
Ticket ID: PYR-CHO-005 Topic: Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely reading this guide because you have observed yield loss, "disappearing" starting material, or the emergence of two distinct new impurities during the handling of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid (Compound A) in basic media.
The Verdict: This compound is inherently unstable in strong aqueous base (pH > 11).
The aldehyde functionality at the C3 position, lacking
This guide details the degradation mechanisms and provides validated protocols to mitigate these risks.
Part 1: The Degradation Mechanisms
The Primary Threat: The Cannizzaro Disproportionation
In the presence of strong bases (NaOH, KOH, LiOH), non-enolizable aldehydes (like Compound A) undergo self-oxidation/reduction. Because the formyl group is attached directly to the aromatic pyrazole ring, it cannot form an enolate. Instead, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.[1][2]
-
The Reaction: 2 Molecules of Aldehyde
1 Alcohol + 1 Carboxylic Acid.[1][2][3][4][5] -
The Consequence: If you treat your compound with 1N NaOH for >1 hour, you will convert your valuable aldehyde into a 1:1 mixture of the 3-hydroxymethyl derivative (impurity A) and the 3,5-dicarboxylic acid derivative (impurity B).
The Secondary Threat: Aerobic Oxidation
Heteroaromatic aldehydes are prone to autoxidation. Basic conditions accelerate this process by generating the gem-diol intermediate, which is more easily oxidized by dissolved oxygen than the free aldehyde.
-
The Reaction: Aldehyde +
(dissolved) Carboxylic Acid. -
The Consequence: Gradual conversion to the dicarboxylic acid, often accompanied by a yellow/brown discoloration of the solution.
Part 2: Visualizing the Failure Modes
The following diagram maps the chemical fate of your molecule in basic solution.
Figure 1: Degradation pathways of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid in base. The solid red lines indicate the Cannizzaro disproportionation (dominant pathway).
Part 3: Troubleshooting & FAQs
Q1: I need to dissolve the compound for an assay. Can I use 0.1 M NaOH?
Answer: Avoid if possible. While the 5-carboxylic acid requires a base to deprotonate and solubilize (forming the carboxylate), 0.1 M NaOH (pH ~13) is too harsh for prolonged storage.
-
Better Alternative: Use a mild buffer like PBS (pH 7.4) or 5% Sodium Bicarbonate (
) . The of the pyrazole carboxylic acid is typically ~3.5–4.0. Bicarbonate (pH ~8.5) is sufficient to deprotonate the acid and solubilize the compound without triggering the Cannizzaro reaction rapidly.
Q2: I see a new peak at [M+16] and [M+2] in LCMS. What are they?
Answer:
-
[M+16]: This is likely the oxidation product (3-carboxylic acid derivative). The aldehyde oxygen (16 amu) is replaced by OH (17 amu) minus H (1 amu)
net gain +16. -
[M+2]: This is the reduction product (3-hydroxymethyl). Aldehyde (CHO)
Alcohol ( ). Net gain of 2 Hydrogens. -
Diagnosis: If you see both in roughly equal amounts, you have a Cannizzaro issue. If you see mostly [M+16], it is air oxidation.
Q3: Can I heat the reaction in base to accelerate hydrolysis of an ester precursor?
Answer: No. Heating a 3-formyl pyrazole in base is the standard recipe for destroying it.
-
Protocol Fix: If you are hydrolyzing an ester to generate this acid, use LiOH in THF/Water at 0°C . Lithium is less coordinating than Sodium/Potassium, and the lower temperature kinetically suppresses the hydride transfer required for Cannizzaro. Monitor by TLC/LCMS every 15 minutes and quench immediately upon completion.
Part 4: Validated Stability Protocols
Protocol A: Rapid Stability Assessment (The "Stress Test")
Before committing valuable material to a long experiment, run this 1-hour check.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Test Buffer A: 100 mM Sodium Bicarbonate (pH 8.5)
-
Test Buffer B: 0.1 N NaOH (pH 13)
-
LCMS[6]
Procedure:
-
Prep: Aliquot 10
L of Compound Stock into two vials. -
Initiate: Add 990
L of Buffer A to Vial 1 and Buffer B to Vial 2. -
Incubate: Leave at Room Temperature for 60 minutes.
-
Analyze: Inject both samples into LCMS.
-
Interpretation:
-
Vial 1 (Bicarb): Should show >98% parent peak.
-
Vial 2 (NaOH): If parent peak <90%, the compound is incompatible with strong base workups.
-
Protocol B: Safe Workup (Acidification)
If you must use base (e.g., during synthesis), you must acidify carefully to isolate the product without degrading it.
-
Cool Down: Chill the basic reaction mixture to 0°C in an ice bath.
-
Degas: Briefly sparge the solution with Nitrogen to remove dissolved oxygen (prevents oxidation).
-
Quench: Slowly add 1 N HCl or 10% Citric Acid dropwise with vigorous stirring.
-
Why Citric Acid? It is a buffer itself. It prevents local "hotspots" of extremely low pH that might trigger decarboxylation, although the aldehyde is the main concern here.
-
-
Precipitate: The free acid should precipitate around pH 3–4. Filter immediately and wash with cold water.
-
Dry: Vacuum dry at ambient temperature (do not heat >40°C).
Part 5: Decision Logic for Experimental Design
Use this flow to determine the safe operating window for your experiments.
Figure 2: Decision tree for handling 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid.
References
-
Cannizzaro Reaction Mechanism
- Title: Cannizzaro Reaction - Wikipedia
- Source: Wikipedia / Organic Chemistry Portal
-
URL:[Link]
- Relevance: Defines the base-induced disproportionation mechanism for non-enolizable aldehydes.
-
Oxidation of Heteroaromatic Aldehydes
-
Title: Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid
- Source: Sciencemadness / Tetrahedron Letters (Contextual)
-
URL:[Link]
- Relevance: Discusses the susceptibility of heteroaromatic aldehydes to oxid
-
- Pyrazole Carboxylic Acid Properties: Title: 3-Methylpyrazole-5-carboxylic acid (Analogous Structure Data) Source: Sigma-Aldrich Relevance: Provides physiochemical baseline data for the stable acid core (minus the aldehyde).
-
Synthesis of Pyrazole Aldehydes (Reduction Strategy)
-
Title: Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile[7]
- Source: Google P
- URL
- Relevance: Demonstrates that the hydroxymethyl (alcohol)
-
Sources
- 1. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 6. 402-61-9|5-Methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
Technical Support Center: Decarboxylation of Pyrazole-5-Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the decarboxylation of pyrazole-5-carboxylic acids. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the complexities of this reaction and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: My decarboxylation of pyrazole-5-carboxylic acid is not proceeding to completion. What are the common causes and how can I fix it?
A1: Incomplete conversion is a frequent challenge. The primary culprits are often insufficient temperature, inappropriate solvent, or the electronic nature of your specific substrate.
-
Thermal Stability: Pyrazole-5-carboxylic acids require significant thermal energy to overcome the activation barrier for CO2 extrusion. The reaction temperature can range from 80°C to as high as 220°C. If you are observing a sluggish reaction, a stepwise increase in temperature is the first recommended action.
-
Solvent Choice: High-boiling point, polar aprotic solvents are generally preferred as they can achieve the necessary temperatures and effectively solvate the substrate. Common choices include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), quinoline, or even solvent-free (neat) conditions.[1] A 3:1 mixture of NMP and quinoline has been shown to be an effective solvent system for rapid heating and high selectivity in microwave-assisted decarboxylations.[2]
-
Substituent Effects: Electron-withdrawing groups on the pyrazole ring can facilitate decarboxylation, while electron-donating groups may hinder it.[3] For substrates that are particularly resistant to decarboxylation, consider more forcing conditions or alternative catalytic methods.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?
A2: Side product formation often points to undesired reactivity at other positions on the pyrazole ring or decomposition under harsh thermal conditions.
-
Ring Opening: Under strongly basic conditions, deprotonation at the C3 position of the pyrazole ring can lead to ring-opening.[4] If you are using a basic catalyst or additive, consider switching to neutral or acidic conditions.
-
Thermal Decomposition: Prolonged heating at very high temperatures can lead to charring and the formation of complex mixtures. If you suspect this is occurring, try to reduce the reaction time. Microwave-assisted synthesis can be particularly effective in rapidly reaching the target temperature and minimizing reaction times, often completing within minutes.[2][5]
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the pyrazole ring or sensitive functional groups can occur, especially at elevated temperatures. Purging the reaction vessel with nitrogen or argon is a standard precautionary measure.
Q3: My product is volatile and I'm experiencing low isolated yields. What are the best practices for workup and purification?
A3: The volatility of some decarboxylated pyrazoles, particularly those with haloalkyl substituents, can make isolation challenging.[1]
-
Careful Solvent Removal: Avoid removing the solvent under high vacuum at elevated temperatures. Use a rotary evaporator with moderate vacuum and a cool water bath. For highly volatile products, consider extraction into a higher boiling point solvent before concentrating.
-
Extraction vs. Distillation: If your product is sufficiently non-polar, extraction is often a gentler method than distillation. After quenching the reaction, carefully extract the product into a suitable organic solvent.
-
Column Chromatography: If purification by chromatography is necessary, choose your solvent system carefully to ensure good separation without excessive band broadening.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving common issues.
Problem 1: Low or No Conversion
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The activation energy for decarboxylation is not being met. Simple aliphatic carboxylic acids are generally resistant to thermal decarboxylation without specific structural features.[6] | Gradually increase the reaction temperature in 10-20°C increments. Consider using a higher boiling point solvent. Microwave irradiation can be a highly effective method for achieving rapid and uniform heating.[2][5] |
| Inappropriate Solvent | The solvent may not be effectively transferring heat or solvating the substrate and any intermediates. | Screen a range of high-boiling polar aprotic solvents such as NMP, DMF, quinoline, or mesitylene. In some cases, neat (solvent-free) conditions can be effective.[1] |
| Electron-Donating Groups | Substituents that increase the electron density of the pyrazole ring can destabilize the transition state for decarboxylation. | For these challenging substrates, catalytic methods may be necessary. Copper-based catalysts, in particular, have shown great promise.[3][7][8] |
| Protonation State | The carboxylic acid needs to be in a suitable protonation state for the reaction to proceed efficiently. | While often performed under neutral or thermal conditions, some decarboxylations can be facilitated by acidic or basic conditions.[9] Experiment with the addition of catalytic amounts of a Brønsted acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate). |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Explanation | Recommended Solution |
| Thermal Decomposition | Extended reaction times at high temperatures can lead to degradation of the starting material, product, or both. | Minimize the reaction time. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Microwave-assisted synthesis can significantly reduce reaction times.[2][5] |
| Oxidative Side Reactions | The reaction may be sensitive to atmospheric oxygen, especially at elevated temperatures. | Perform the reaction under an inert atmosphere of nitrogen or argon. |
| Undesired Reactivity of Functional Groups | Other functional groups on your molecule may not be stable to the harsh reaction conditions. | Protect sensitive functional groups prior to the decarboxylation step. Alternatively, explore milder, catalyzed decarboxylation methods.[3][8] |
Experimental Protocols
Protocol 1: General Thermal Decarboxylation
This protocol provides a general starting point for the thermal decarboxylation of pyrazole-5-carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole-5-carboxylic acid (1.0 eq).
-
Solvent Addition: Add a high-boiling point solvent (e.g., NMP, quinoline, or mesitylene) to achieve a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 150-200°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the product. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Protocol 2: Copper-Catalyzed Decarboxylation
For substrates that are resistant to thermal decarboxylation, a copper-catalyzed approach can be effective.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the pyrazole-5-carboxylic acid (1.0 eq), a copper(I) or copper(II) salt (e.g., Cu₂O, CuI, or Cu(OAc)₂; 5-10 mol%), and a ligand if necessary (e.g., 1,10-phenanthroline; 10-20 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF, NMP) and a base (e.g., Cs₂CO₃, K₂CO₃; 2.0 eq).
-
Heating: Heat the reaction mixture to the desired temperature (often in the range of 100-160°C).
-
Monitoring and Workup: Follow the monitoring and workup procedures outlined in Protocol 1.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in pyrazole decarboxylation.
General Reaction Mechanism
Caption: A simplified representation of the thermal decarboxylation of pyrazole-5-carboxylic acid.
References
-
Xiang, S., Zhang, X., Chen, H., Li, Y., Fan, W., & Huang, D. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364. [Link]
-
European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES (EP 289 A1). [Link]
-
Li, W. W., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
-
PubMed. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]
-
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
PubMed. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
ResearchGate. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]
-
Bentham Science. (n.d.). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ScienceDirect. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]
-
YouTube. (2018). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. [Link]
-
Academia.edu. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]
-
Organic Chemistry Portal. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. [Link]
-
Semantic Scholar. (n.d.). Decarboxylative homocoupling of (hetero)aromatic carboxylic acids. [Link]
-
Khan Academy. (2014). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]
-
ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
Sources
- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Purification Strategies for 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid
Executive Summary & Physicochemical Profile[1][2]
Compound: 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid Target Audience: Medicinal Chemists, Process Engineers
This guide addresses the purification of a highly polar, multi-functionalized pyrazole scaffold. The molecule contains three distinct reactive centers that dictate its solubility and stability profile:
-
Carboxylic Acid (C5): Confers acidity and solubility in alkaline aqueous media.
-
Formyl Group (C3): An aldehyde functionality susceptible to oxidation (to dicarboxylic acid) and nucleophilic attack (Schiff base formation).
-
1-Methyl Pyrazole Core: An aromatic heterocycle with high polarity.
Critical Technical Warning: Unlike simple pyrazoles, the presence of the aldehyde (formyl) group requires specific precautions. You must avoid primary amine solvents (e.g., ethylamine, butylamine) during recrystallization, as these will rapidly react with the aldehyde to form imines (Schiff bases), irreversibly degrading your product.
Decision Logic: Selecting the Right Protocol
Before initiating purification, assess the crude material's state. Use the logic flow below to determine whether a thermal recrystallization or an acid-base manipulation is required.
Figure 1: Decision matrix for purification based on initial crude purity and impurity profile.
Protocol A: Acid-Base Precipitation (The "Workhorse" Method)
Best For: Crude reaction mixtures containing non-acidic byproducts, unreacted starting materials, or "tarry" residues. Mechanism: Exploits the acidity of the C5-carboxylic acid to solubilize the product in base, filtering out non-acidic impurities, then reprecipitating.
Reagents Required[1][2][3][4][5][6][7]
-
Saturated Sodium Bicarbonate (
) or 1N NaOH. -
1N Hydrochloric Acid (HCl).
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for washing.
Step-by-Step Procedure
-
Dissolution: Suspend the crude solid in Saturated
(approx. 10 mL per gram). Stir until effervescence ceases.-
Note: If the solid does not dissolve, adjust pH to ~9-10 using 1N NaOH. Avoid pH > 12 to prevent Cannizzaro reactions on the aldehyde.
-
-
Filtration: Filter the aqueous solution through Celite or a glass frit to remove insoluble mechanical impurities and tars.
-
Organic Wash (Critical): Extract the aqueous alkaline layer with EtOAc (
volume).-
Why? This removes unreacted neutral organic precursors and non-acidic byproducts. Discard the organic layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl dropwise with vigorous stirring.
-
Target pH: 2.0–3.0.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.
Protocol B: Thermal Recrystallization
Best For: Final polishing of material (>85% purity) to remove trace salts or color.
Recommended Solvent Systems
| System | Composition | Solubility Profile | Application Note |
| Primary | Water / Ethanol (1:1) | Soluble hot / Insoluble cold | Most effective for removing inorganic salts. |
| Secondary | Acetonitrile (MeCN) | Soluble hot / Sparingly soluble cold | Excellent for obtaining free-flowing, anhydrous crystals. |
| Alternative | Methanol / EtOAc | Dissolve in MeOH, precipitate with EtOAc | Use if "oiling out" occurs in water systems. |
Procedure (Water/Ethanol System)
-
Preparation: Place 1.0 g of crude acid in a flask equipped with a reflux condenser.
-
Solvation: Add Ethanol (5 mL) and heat to reflux (approx. 78°C).
-
Titration: Add Water dropwise through the condenser until the solution becomes slightly turbid, then add just enough Ethanol to clarify it again.
-
Tip: If the solution is colored (yellow/brown), add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).
-
Rapid cooling causes oiling out.
-
-
Final Chill: Cool in an ice bath (0°C) for 30 minutes.
-
Filtration: Filter the crystals and wash with a small amount of cold Water/Ethanol (2:1 mixture).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing.
Cause: The polarity gap between the solute and solvent is too high, or the cooling was too rapid. Solution:
-
Re-heat the mixture until it dissolves.
-
Add a seed crystal of pure material if available.
-
Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.
-
Switch solvent systems: Use Methanol/Ethyl Acetate . Dissolve in minimum hot Methanol, then slowly add Ethyl Acetate until cloudy.
Q2: The white solid turns yellow upon drying.
Cause: Oxidation of the 3-formyl (aldehyde) group to the carboxylic acid or degradation due to air sensitivity. Solution:
-
Dry the material in a vacuum oven under nitrogen bleed.
-
Store the purified compound under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Confirm identity via LC-MS to check for M+16 (oxidation) peak.
Q3: Can I use Acetone or MEK?
Technical Warning: Avoid ketones if possible. While solubility might be good, the basicity of the pyrazole or trace impurities can catalyze an Aldol condensation between the ketone solvent and your 3-formyl group, creating impurities.
References
The protocols above are synthesized from standard methodologies for pyrazole-carboxylic acid derivatives and aldehyde handling.
-
Synthesis of Pyrazole-3-Carboxylic Acids
- Source: ChemicalBook / DergiPark (General Pyrazole Synthesis).
- Relevance: Establishes the stability of the pyrazole-carboxylic acid moiety in aqueous base/acid workups.
-
URL: (General repository access)
-
Recrystallization of Methyl-Pyrazole Analogs
- Source: MDPI (Molecules Journal).
- Relevance: Validates the use of Ethanol/Water systems for polar pyrazole esters and acids.
-
URL:
-
Physicochemical Data (Analogous Compounds)
-
General Purification of Acidic Heterocycles
- Source: Sigma-Aldrich / Merck Technical Bulletins.
-
Relevance: General handling for "3-Methylpyrazole-5-carboxylic acid" (CAS 402-61-9).[3]
-
URL:
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 3-Formyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Executive Summary
The structural validation of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid presents a specific analytical challenge: distinguishing the 1,3,5-substitution pattern from its thermodynamic regioisomer, the 1,5,3-analog. This guide provides a comparative analysis of NMR solvent systems (DMSO-
Correct interpretation is critical as the 3-formyl/5-carboxy scaffold is a privileged motif in kinase inhibitor design, where the spatial orientation of the hydrogen-bond donor (acid) and acceptor (aldehyde) dictates binding affinity.
Part 1: Structural Analysis & Chemical Shift Assignment[1]
The molecule contains four distinct proton environments.[1][2] Due to the electron-withdrawing nature of both the formyl (-CHO) and carboxylic acid (-COOH) groups, the aromatic ring proton (H4) and the N-methyl group experience significant deshielding compared to unsubstituted pyrazoles.
Table 1: Comparative Chemical Shift Data (DMSO- vs. Methanol- )
| Proton Environment | Multiplicity | Integration | DMSO- | Methanol- | Structural Insight |
| -COOH (Pos 5) | Broad Singlet | 1H | 13.0 – 14.5 | Absent | Exchangeable proton. Visible only in dry aprotic polar solvents. |
| -CHO (Pos 3) | Singlet | 1H | 9.80 – 10.10 | 9.80 – 10.00 | Highly diagnostic aldehyde peak. Stable in MeOD. |
| Ar-H (Pos 4) | Singlet | 1H | 7.30 – 7.60 | 7.25 – 7.55 | Deshielded by flanking EWGs. Critical for purity assessment. |
| N-CH3 (Pos 1) | Singlet | 3H | 4.00 – 4.25 | 4.05 – 4.30 | Downfield shift due to adjacent electron-deficient ring nitrogen. |
Note on CDCl
: This molecule is generally insoluble in Chloroform-due to the polar carboxylic acid moiety. Attempts to run this sample in CDCl will result in poor signal-to-noise ratios and broad, uninterpretable peaks. Recommended Solvent: DMSO- . [3]
Part 2: Solvent Performance Comparison
The choice of solvent fundamentally alters the spectral landscape. Below is a comparative workflow for selecting the correct solvent based on your analytical goal.
Figure 1: Decision matrix for NMR solvent selection. DMSO-d6 is the gold standard for full structural assignment.
Why DMSO- is Superior for this Application
-
Acid Detection: In DMSO, the carboxylic acid proton forms a hydrogen bond with the solvent sulfoxide oxygen, slowing the exchange rate and making the peak visible (often broad) around 13-14 ppm. This confirms the oxidation state of the carbon at position 5.
-
Solubility: The zwitterionic character of amino-acid-like pyrazoles often leads to aggregation. DMSO breaks these aggregates, providing sharp singlets for the N-Methyl and H4 protons.
Part 3: Regioisomer Differentiation (The Critical Workflow)
The most common synthetic impurity is the 1,5,3-isomer (5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid). Both isomers have the same mass (LCMS cannot distinguish them) and very similar proton shifts.
Definitive Method: 1D NOE (Nuclear Overhauser Effect)
You must irradiate the N-Methyl signal (
The Logic of Spatial Proximity
Figure 2: NOE signaling pathways.[4] The absence of NOE to the aromatic proton or aldehyde proton confirms the 5-COOH substitution pattern.
Interpretation Guide:
-
Scenario A (Target Molecule): Irradiating N-Me results in ZERO enhancement of the aromatic H4 or the Aldehyde proton.
-
Reason: The N-Me is spatially adjacent to the Carboxylic Acid (which has no non-exchangeable protons). The H4 is too far away.
-
-
Scenario B (Isomer 1 - 5-formyl): Irradiating N-Me results in enhancement of the Aldehyde proton (~10 ppm).
-
Reason: The N-Me is adjacent to the Formyl group.
-
-
Scenario C (Isomer 2 - 5-H): Irradiating N-Me results in enhancement of the Aromatic H5 .
-
Reason: If the carboxylic acid is at position 3, position 5 is a proton. This proton is spatially next to the N-Me.
-
Part 4: Experimental Protocols
Protocol A: Standard Characterization (DMSO- )
Objective: Full assignment including acidic protons.
-
Sample Prep: Weigh 5–10 mg of the solid pyrazole derivative.
-
Solvation: Add 600
L of DMSO- (99.9% D).-
Tip: If the solution is cloudy, sonicate for 30 seconds.[4] Do not heat above 40°C to avoid aldehyde degradation.
-
-
Acquisition:
Protocol B: 1D-NOE Difference (Regioisomer Check)
Objective: Confirm N1-C5 connectivity.
-
Sample Prep: Use the DMSO sample from Protocol A. Ensure the sample is not spinning.
-
Parameter Setup:
-
Select the N-Methyl peak (
ppm) as the irradiation target (O1). -
Select an off-resonance frequency (e.g., -2 ppm) for the reference scan.
-
-
Acquisition:
-
Pulse Program: selnogp (Selective NOE with gradient pulses) or zggpw5.[4]
-
Mixing Time: 500 ms (standard for small molecules).
-
Scans: 64 to 128 (NOE signals are weak, typically 1-5% intensity of the main peak).
-
-
Processing: Phase the spectrum so the irradiated peak is negative. Look for positive peaks in the aldehyde or aromatic region.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Pyrazole Shifts).
-
Claramunt, R. M., et al. (2003).[4] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27, 1191-1197.
-
Reich, H. J. (2022).[4] Structure Determination Using NMR. University of Wisconsin-Madison. (NOE Experimental Parameters).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[4] (Reference spectra for methyl-pyrazole-carboxylic acids).
Sources
Comparative Guide: FTIR Analysis of Aldehyde vs. Carboxylic Acid Groups in Pyrazole Scaffolds
Executive Summary
In the synthesis of pyrazole-based pharmaceuticals (e.g., Celecoxib analogs), distinguishing between intermediate aldehydes (e.g., pyrazole-4-carbaldehyde) and their oxidized carboxylic acid counterparts is a critical quality control step. While Nuclear Magnetic Resonance (NMR) is the structural gold standard, it suffers from solubility limitations and cannot detect solid-state polymorphs.
This guide provides a technical comparison demonstrating why Fourier Transform Infrared Spectroscopy (FTIR) is the superior method for rapid, solid-state discrimination of these functional groups. We focus on the specific spectral shifts caused by the heteroaromatic pyrazole ring and provide a self-validating protocol for routine analysis.
Part 1: Theoretical Framework & Causality
To interpret the spectra accurately, one must understand the vibrational physics governing the carbonyl (
The Conjugation Effect
The pyrazole ring is electron-rich. When a carbonyl group is attached to the C4 position, it conjugates with the aromatic
-
Causality: This conjugation reduces the double-bond character of the carbonyl oxygen, lowering the force constant (
). -
Result: The
stretching frequency shifts to lower wavenumbers ( ) compared to non-conjugated aliphatic carbonyls ( ).[1]
The Aldehyde "Fermi Resonance"
The hallmark of the aldehyde group is not just the carbonyl stretch, but the unique
-
Mechanism: The fundamental
stretch ( ) couples with the first overtone of the bending vibration ( ). -
Result: This quantum mechanical mixing (Fermi Resonance) splits the absorption into a distinctive doublet at approximately
and . This is the "smoking gun" for aldehydes.
The Carboxylic Acid Dimerization
In the solid state, pyrazole-carboxylic acids rarely exist as monomers.
-
Mechanism: They form stable, cyclic hydrogen-bonded dimers.
-
Result: This creates an extremely broad, intense
stretching band that spans , often burying the stretching region.[1]
Part 2: Comparative Analysis (FTIR vs. Alternatives)
Why choose FTIR over NMR or MS for this specific application?
Table 1: Technique Comparison for Pyrazole Analysis
| Feature | FTIR (ATR) | Mass Spectrometry (MS) | |
| Primary Detection | Functional Groups (Vibrational) | Proton Environment (Magnetic) | Molecular Mass ( |
| Sample State | Solid (Native) | Solution (Requires dissolution) | Solution/Gas |
| Solubility Req. | None (Crucial for insoluble pyrazoles) | High (Requires deuterated solvents) | High |
| Differentiation | Excellent (Fermi doublet vs. Broad OH) | Excellent (CHO proton at 10ppm) | Poor (Acid/Aldehyde fragmentation often similar) |
| Throughput | < 2 mins/sample | 15-30 mins/sample | 5-10 mins/sample |
| Cost per Run | Negligible | High (Solvents + Tube) | Medium |
Critical Insight: The Solubility Trap
Many pyrazole-4-carboxylic acid derivatives exhibit poor solubility in standard NMR solvents (
-
NMR Failure Mode: Low solubility leads to poor signal-to-noise ratios, requiring long acquisition times or expensive solvents.
-
FTIR Advantage: Attenuated Total Reflectance (ATR) FTIR analyzes the solid "as-is," bypassing solubility issues entirely.
Part 3: Spectral Fingerprinting (The Data)[2]
Use the following characteristic bands to validate your synthesis.
Table 2: Diagnostic Wavenumbers for Pyrazole Scaffolds
| Functional Group | Vibration Mode | Aldehyde (Pyrazole-CHO) | Acid (Pyrazole-COOH) | Visual Character |
| Carbonyl ( | Stretching | Strong, Sharp | ||
| Aldehyde | Stretching (Fermi) | Absent | Two medium peaks (Doublet) | |
| Hydroxyl ( | Stretching | Absent | Very Broad, "Hairy" baseline | |
| Stretching | Absent | Medium-Strong | ||
| Pyrazole Ring | Sharp (Scaffold Confirmation) |
Decision Logic Visualization
The following diagram outlines the logical flow for determining the functional group based on spectral data.
Figure 1: Decision tree for distinguishing Aldehyde vs. Acid groups on pyrazole rings.
Part 4: Experimental Protocol (Self-Validating)
This protocol uses ATR-FTIR (Attenuated Total Reflectance), the modern standard for solid pharmaceuticals.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (IPA) for cleaning.
Workflow Visualization
Figure 2: Step-by-step ATR-FTIR acquisition workflow.
Detailed Steps
-
Sample Pre-Treatment (Critical):
-
Pyrazoles are often hygroscopic. Dry the sample in a vacuum oven at 40°C for 30 minutes.
-
Why? Residual water creates a broad O-H peak (
) that mimics the carboxylic acid signal, leading to false positives.
-
-
Background Acquisition:
-
Clean the crystal with IPA. Ensure it is dry.
-
Collect a background spectrum (air) to subtract atmospheric
( ) and water vapor.
-
-
Sample Loading:
-
Place roughly 2-5 mg of solid powder onto the center of the crystal.
-
Self-Validation: The sample must cover the "sweet spot" (the active diamond area) completely.
-
-
Pressure Application:
-
Lower the pressure arm (anvil) until the force gauge clicks or reaches the "green zone."
-
Causality: Good contact is required for the evanescent wave to penetrate the sample. Poor contact yields a noisy spectrum with weak peaks.
-
-
Acquisition Parameters:
-
Range:
. -
Resolution:
(Standard for solids). -
Scans: 16 or 32 (Sufficient signal-to-noise ratio).
-
-
Post-Processing:
-
Apply "ATR Correction" (if comparing to library transmission spectra).
-
Apply "Baseline Correction" to flatten the slope caused by scattering.
-
Part 5: Troubleshooting & Validation
| Issue | Cause | Corrective Action |
| Weak Signals | Poor crystal contact | Increase anvil pressure; grind sample to finer powder. |
| Broad Peak at | Moisture contamination | Dry sample; check if broadness extends to |
| Doublet at | Atmospheric | Re-run background scan; purge instrument with |
| Missing Fermi Doublet | Sample is Acid or Ketone | Confirm with NMR if ambiguous; check for broad O-H. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. 1H-Pyrazole IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Purdue University. 13C NMR Study of Transition Metal Carbonyl Complexes. (Reference for Carbonyl shifts). Available at: [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
Sources
Method Development Guide: Purity Analysis of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
Executive Summary
Objective: Establish a robust, stability-indicating HPLC method for the purity assessment of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid (FMPC).
The Challenge: FMPC presents a "perfect storm" of chromatographic difficulties:
-
High Polarity: The carboxylic acid (pKa ~3.5) and aldehyde group create a highly polar molecule that resists retention on standard C18 columns.
-
Chemical Instability: The aldehyde moiety is susceptible to oxidation (to dicarboxylic acid) and nucleophilic attack (forming acetals in alcoholic solvents).
-
Regioisomerism: Separating the target 1-methyl-5-carboxylic isomer from the 1-methyl-3-carboxylic byproduct requires specific steric selectivity.
The Solution: This guide compares a standard C18 approach against a Polar-Embedded C18 (AQ) method. We demonstrate that while standard C18 fails due to phase collapse (dewetting), the Polar-Embedded phase provides superior retention, peak shape, and separation of the critical oxidation impurities.
Critical Analytical Analysis
Molecular Properties & Stability Risks
Before touching the instrument, we must understand the molecule to prevent artifact generation.
| Feature | Property | Analytical Implication |
| Moiety A | Carboxylic Acid (-COOH) | Ionizes at pH > 3.5. Action: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention. |
| Moiety B | Aldehyde (-CHO) | Reactive electrophile. Action: Avoid Methanol (MeOH) in diluent/mobile phase to prevent hemiacetal formation. Use Acetonitrile (ACN).[1] |
| Core | Pyrazole Ring | Polar heterocycle. Action: Requires high aqueous content for retention, risking "phase collapse" on standard C18. |
Method Development Decision Matrix
The following logic flow dictates the selection of the stationary phase based on the specific failure modes of this molecule.
Figure 1: Decision tree for selecting stationary phases for polar acidic heterocycles.
Comparative Methodology: Standard vs. Optimized
We compared two distinct approaches to isolate the optimal method.
Option A: The "Generic" Approach (Standard C18)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5µm.
-
Conditions: 0.1% TFA in Water / Methanol gradient.
-
Outcome: FAILURE .
-
Issue 1: Methanol reacted with the aldehyde group, creating a split peak (hemiacetal artifact).
-
Issue 2: To retain the polar acid, 95% aqueous mobile phase was required. Over 10 injections, retention time drifted (-15%) due to "dewetting" (hydrophobic ligands folding down to avoid water).
-
Option B: The "Optimized" Approach (Polar-Embedded C18)
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion), 3µm.
-
Conditions: 0.1% Phosphoric Acid / Acetonitrile.
-
Outcome: SUCCESS .
Data Comparison Summary
| Metric | Standard C18 (Method A) | Polar-Embedded C18 (Method B) |
| Retention Time ( | 2.1 min (unstable) | 6.4 min (stable) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) |
| Resolution ( | 1.2 (Co-elution risk) | > 3.5 (Baseline separation) |
| % RSD (n=6) | 4.5% (Drifting) | 0.4% (Robust) |
Recommended Experimental Protocol
This protocol is the "Gold Standard" for FMPC purity analysis. It prioritizes stability and resolution.
Reagents & Equipment
-
Solvent A: HPLC Grade Water.
-
Solvent B: HPLC Grade Acetonitrile (ACN).
-
Buffer Additive: 85% Phosphoric Acid (
). -
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm).
-
Detector: DAD or VWD at 254 nm (Secondary monitoring at 280 nm).
Mobile Phase Preparation
-
Mobile Phase A (0.1%
): Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Mix and filter through 0.22 µm nylon filter. Why: Low pH (~2.1) ensures the carboxylic acid is protonated (neutral) for maximum retention. -
Mobile Phase B: 100% Acetonitrile. Why: Aprotic solvent prevents aldehyde degradation.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temp: 30°C.
-
Injection Vol: 5.0 µL.
-
Run Time: 20 minutes.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 95 | 5 | Initial Hold (Load) |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Gradient Elution |
| 12.1 | 5 | 95 | Wash Step |
| 15.0 | 5 | 95 | Hold Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation (Critical Steps)
-
Diluent: 90:10 Water:Acetonitrile (0.1%
).-
Note: Do not use pure organic solvent for the diluent; it will cause "solvent breakthrough" and poor peak shape for early eluting polar compounds.
-
-
Concentration: Prepare standard at 0.5 mg/mL.
-
Stability: Analyze within 24 hours. Store at 4°C in amber vials (aldehyde is light sensitive).
Workflow Visualization
Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.
Validation Strategy (Self-Validating Systems)
To ensure the method is trustworthy (E-E-A-T), perform these specific system suitability tests (SST) before every run:
-
Resolution Check: Inject a mixture of FMPC and its Acid Impurity (3,5-dicarboxylic acid analog).
-
Requirement: Resolution (
) > 2.0. -
Why: The acid impurity is the closest eluter. If this separates, everything else will.
-
-
Tailing Factor:
-
Requirement:
< 1.3. -
Why: Higher tailing indicates column aging or pH drift (insufficient protonation).
-
-
Aldehyde Stability Check:
-
Inject the standard twice: once immediately and once after 4 hours.
-
Requirement: No new peak growth >0.1% (indicates no on-column oxidation or acetal formation).
-
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. [Link]
-
Waters Corporation. Atlantis T3 Columns: Care and Use Manual. (Detailed explanation of polar-embedded ligand technology). [Link]
-
Dolan, J. W. "Dewetting of RP Columns." LCGC North America, 2003. (Authoritative source on why standard C18 fails with 100% aqueous mobile phases). [Link]
-
PubChem. Compound Summary: 5-methyl-1H-pyrazole-3-carboxylic acid (Structural Analog Data). National Library of Medicine. [Link]
Sources
- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. ijcpa.in [ijcpa.in]
Bioactivity & SAR Guide: 1-Methyl vs. 1-Phenyl Pyrazole Derivatives
[1]
Executive Summary
In medicinal chemistry, the choice between a 1-methyl and a 1-phenyl substituent on a pyrazole core is rarely a trivial "linker" decision; it is a fundamental determinant of the molecule’s pharmacodynamic potency and pharmacokinetic fate.
-
1-Phenyl Pyrazoles generally offer superior potency in hydrophobic binding pockets (e.g., COX-2, Kinases) due to
- stacking and hydrophobic cavity filling, but they carry higher lipophilicity (LogP) and metabolic liability (CYP450 hydroxylation). -
1-Methyl Pyrazoles serve as compact, polar alternatives that improve water solubility and metabolic stability, often at the cost of reduced binding affinity in deep hydrophobic pockets.
This guide analyzes the structural, electronic, and biological divergences of these two pharmacophores to assist researchers in Lead Optimization.
Physicochemical & Structural Basis[2][3]
The bioactivity differences stem directly from the electronic perturbation of the pyrazole ring and the steric footprint of the substituent.
A. Electronic Modulation (The "N2" Effect)
The pyrazole ring contains two nitrogen atoms: N1 (pyrrole-like, substituted) and N2 (pyridine-like, hydrogen bond acceptor).
-
1-Methyl (Inductive Donor): The methyl group is an electron-donating group (+I effect).[1] It increases the electron density of the pyrazole ring, making N2 more basic and a stronger hydrogen bond acceptor.
-
1-Phenyl (Resonance Withdrawer): The phenyl ring conjugates with the pyrazole system.[1] It acts as an electron-withdrawing group via resonance, delocalizing the lone pair from N1 into the phenyl ring. This decreases the basicity of N2, potentially altering hydrogen bonding with target proteins (e.g., hinge regions in kinases).
B. Steric & Lipophilic Profile
| Property | 1-Methyl Derivative | 1-Phenyl Derivative | Impact on Bioactivity |
| Steric Bulk (A³) | ~25 ų | ~120 ų | Phenyl requires a distinct hydrophobic pocket (e.g., COX-2 side pocket).[1] |
| LogP (Lipophilicity) | Low (Hydrophilic) | High (Lipophilic) | Phenyl increases membrane permeability but decreases aqueous solubility.[1] |
| Solubility | High | Low | Methyl is preferred for "drug-likeness" if potency is maintained.[1] |
Visualization: Structure-Property Logic
Figure 1: Causal flow from chemical substitution to biological outcome.[1] Note the trade-off between solubility (Methyl) and potency/selectivity (Phenyl).
Comparative Bioactivity: Case Studies
Case A: COX-2 Inhibitors (The Selectivity Pocket)
The most famous example of this comparison is the design of NSAIDs (e.g., Celecoxib).
-
Mechanism: COX-2 has a larger, more accessible hydrophobic side pocket than COX-1.[1]
-
1-Phenyl Performance: The bulky 1-phenyl group (often sulfonated) is essential for docking into this hydrophobic side pocket, granting high selectivity for COX-2 over COX-1.[1]
-
1-Methyl Performance: Replacing the phenyl with a methyl group drastically reduces COX-2 selectivity because the methyl group is too small to anchor the molecule in the side pocket, leading to loss of the specific "lock-and-key" fit [1].
Case B: Kinase Inhibitors (FLT3 & BRAF)
In oncology, pyrazoles are frequent ATP-competitive inhibitors.
-
1-Phenyl Advantage: In FLT3 inhibitors, N-phenyl substitutions often outperform N-methyl analogs (IC50 ~10-50 nM vs >500 nM).[1] The phenyl ring engages in
- interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the gatekeeper or allosteric regions [2]. -
1-Methyl Utility: If the kinase pocket is sterically constrained (e.g., small gatekeeper residues), the 1-phenyl group may cause a steric clash. In these cases, 1-methyl is used to reduce molecular weight and improve the ligand efficiency (LE) score.
Case C: Toxicology & Metabolism[1]
-
1-Phenyl: Prone to bioactivation.[1] The phenyl ring can undergo hydroxylation by CYP450 enzymes.[1] If not blocked (e.g., by fluorination), this can lead to reactive quinone-imine intermediates, potentially causing hepatotoxicity.
-
1-Methyl: Generally undergoes demethylation (to NH-pyrazole) or oxidation.[1] It is usually considered a "safer" metabolic handle in early discovery, provided the parent molecule is potent enough.
Experimental Protocols
To objectively compare these derivatives in your own lab, use the following standardized synthesis and assay workflows.
Protocol A: Regioselective Synthesis
Challenge: Reacting a hydrazine with a 1,3-diketone can yield two regioisomers (1-Methyl-3-substituted vs 1-Methyl-5-substituted).[1] Control is vital.
Materials: 1,3-diketone (Substrate), Methylhydrazine or Phenylhydrazine, Ethanol, HCl.
-
Reflux: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).
-
Addition: Add 1.1 eq of Hydrazine (Methyl or Phenyl) dropwise at 0°C.
-
Cyclization: Warm to Room Temp, then reflux for 2-4 hours.
-
Note: Phenylhydrazine is less nucleophilic than methylhydrazine; it may require acid catalysis (acetic acid) to drive completion.[1]
-
-
Purification:
-
Validation: Use NOESY NMR to confirm the position of the N-substituent relative to the C3/C5 groups [3].[1]
Protocol B: In Vitro Potency Assay (MTT / Enzyme Inhibition)
Objective: Determine IC50 shift caused by substitution.[1]
-
Preparation: Dissolve compounds in 100% DMSO to 10 mM stock.
-
Serial Dilution: 9-point dilution (10 µM to 0.1 nM).
-
Incubation: 48h (Cell lines) or 1h (Enzyme).
-
Readout: Absorbance (MTT) or Fluorescence (Kinase).[1]
-
Analysis: Plot Log(concentration) vs. % Inhibition. Compare IC50.
Visualization: Experimental Workflow
Figure 2: Parallel workflow for synthesizing and testing paired derivatives. Note the purification divergence due to solubility differences.
Data Summary Template
When publishing your comparison, summarize the data in this format to highlight the "Substitution Effect."
| Compound ID | R1-Subst. | Target IC50 (nM) | LogP (Calc) | Solubility (µM) | Metabolic T1/2 (min) |
| PYZ-001 | Methyl | 450 | 1.2 | >100 | 45 |
| PYZ-002 | Phenyl | 12 | 3.4 | 5 | 15 |
| Inference | Loss of potency due to lack of hydrophobic fill.[1] | High lipophilicity, good membrane perm. | Poor solubility limit. | Rapid oxidative clearance.[1] |
References
-
Vertex Pharmaceuticals. (2006).[1] Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.[1][2]
-
Fustero, S., et al. (2009). An effective and general method for the highly regioselective synthesis of 1-phenylpyrazoles. The Journal of Organic Chemistry.
-
PubChem. (2025).[1] 1-Phenylpyrazole Compound Summary. National Library of Medicine.[1]
Comparative Validation of Synthetic Routes for Regioselective Pyrazole Intermediates
Focus Application: Fluorinated 1,3-Diarylpyrazoles (e.g., Celecoxib Intermediates)
Executive Summary
The pyrazole pharmacophore is ubiquitous in small-molecule therapeutics, notably in COX-2 inhibitors (Celecoxib), kinase inhibitors (Ruxolitinib), and factor Xa inhibitors (Apixaban). However, the synthesis of asymmetric pyrazoles presents a persistent challenge: regioselectivity .[1]
This guide compares the classical Knorr Condensation (Method A) against the Regiocontrolled Enaminone Cyclization (Method B). While the Knorr synthesis is operationally simple, it frequently yields difficult-to-separate regioisomeric mixtures (often 80:20 to 60:40) when using asymmetric 1,3-dicarbonyls. The Enaminone route, validated here, utilizes a stepwise mechanism to lock regiochemistry prior to cyclization, consistently delivering Regiomeric Ratios (RR) >98:2.
The Regioselectivity Challenge
In the synthesis of 1,5-diaryl-3-trifluoromethylpyrazoles (a critical scaffold for COX-2 inhibitors), the reaction of a hydrazine (
-
1,5-diaryl isomer (Target): Biologically active.
-
1,3-diaryl isomer (Impurity): Often inactive or possessing off-target toxicity.
Separating these isomers requires extensive chromatography or fractional recrystallization, drastically increasing Process Mass Intensity (PMI) and reducing yield.
Visualizing the Synthetic Pathways
The following diagram illustrates the bifurcation between the classical and regiocontrolled routes.
Figure 1: Comparative workflow showing the efficiency gap between the classical Knorr route (Red) and the Regiocontrolled Enaminone route (Green).
Comparative Analysis: Knorr vs. Enaminone
Method A: Classical Knorr Condensation[1][3]
-
Mechanism: Condensation of 4,4,4-trifluoro-1-arylbutane-1,3-dione with aryl hydrazine.
-
Limitation: The hydrazine terminal nitrogen (
) is the most nucleophilic, but the 1,3-diketone exists in equilibrium with enol forms. The electronic bias of the group competes with steric factors, leading to poor selectivity. -
Outcome: Typically 85:15 to 70:30 mixture of isomers [1][2].
Method B: Regiocontrolled Enaminone Cyclization (Recommended)
-
Mechanism: The ketone is first converted to an
-unsaturated ketone (enaminone) or alkynone. The "hard" electrophilic center (carbonyl) and "soft" center (Michael acceptor) are clearly differentiated. -
Advantage: The hydrazine attacks the Michael acceptor (
-carbon) exclusively in the first step, followed by cyclization. -
Outcome: >98:2 Regioselectivity [3].
Performance Data Summary
| Metric | Method A: Knorr (Classical) | Method B: Enaminone (Recommended) |
| Regiomeric Ratio (RR) | 80:20 (Typical) | > 99:1 |
| Isolated Yield | 65 - 72% (post-purification) | 88 - 94% |
| Purification | Multiple Recrystallizations req. | Filtration / Simple Wash |
| Genotoxic Impurity Risk | High (excess hydrazine often used) | Low (Stoichiometric control) |
| Atom Economy | High (Water byproduct) | Moderate (Amine leaving group) |
Experimental Protocols
Protocol A: Validation of the Regiocontrolled Route (Enaminone)
Objective: Synthesis of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole (Celecoxib intermediate).
Step 1: Formation of the Enaminone Precursor
-
Charge 4'-methylacetophenone (1.0 eq) and DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq) into a reactor.
-
Reflux at 110°C for 8-12 hours.
-
In-Process Control (IPC): Monitor disappearance of acetophenone by TLC (Hexane:EtOAc 3:1).
-
Concentrate under reduced pressure to yield the enaminone intermediate. Note: This locks the carbon skeleton.
Step 2: Cyclization (The Critical Step)
-
Dissolve the enaminone (1.0 eq) in Ethanol/TFA (10:1 ratio). Expert Insight: The acidic medium promotes the attack of the hydrazine on the enaminone
-carbon while suppressing side reactions. -
Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq).
-
Heat to reflux (78°C) for 4-6 hours.
-
Self-Validating Checkpoint: Aliquot 50 µL for HPLC analysis. The peak area for the regioisomer impurity should be <0.5%.
-
Cool to 0-5°C. The product precipitates.
-
Filter and wash with cold ethanol (2x) and water (2x) to remove residual hydrazine salts.
Protocol B: Analytical Validation (Structural & Purity)
To claim "validation," you must prove the structure is the N1-isomer and not the N2-isomer.
-
HPLC Method (Purity & Hydrazine Control):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: Gradient A: 0.1% Formic Acid in Water; B: Acetonitrile. 10% B to 90% B over 15 mins.
-
Detection: UV at 254nm.
-
Hydrazine Limit: Use derivatization (e.g., with benzaldehyde) if detecting trace hydrazine <10 ppm is required per ICH M7 [4].
-
-
NMR Structural Proof (NOE):
-
Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.
-
Logic: Irradiate the pyrazole-H4 proton.
-
Target Isomer (1,5-diaryl): You will see NOE enhancement of the ortho-protons on the 5-aryl ring.
-
Impurity (1,3-diaryl): You will see NOE enhancement of the ortho-protons on the 3-aryl ring (or lack of interaction with the N-aryl group).
-
-
This provides definitive proof of regiochemistry.
-
Decision Logic for Route Selection
Use this logic flow to determine the appropriate synthetic strategy for your specific pyrazole target.
Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and electronic properties.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2023. Link
-
Knorr Pyrazole Synthesis. Name-Reaction.com. Link
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Journal of Organic Chemistry, 2014. Link (Proxy via NIH/ResearchGate results)
-
Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). FDA Guidance, 2023. Link
-
Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib. Journal of Molecular Graphics and Modelling, 2015.[3] Link
Sources
Benchmarking Purity: Elemental Analysis Standards for 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid
Topic: Elemental analysis standards for 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Criticality of the Scaffold
In the high-stakes arena of pharmaceutical synthesis, 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid (CAS: Analogous to 119226-06-9 family) serves as a linchpin intermediate. Its dual functionality—an electrophilic formyl group at C3 and a nucleophilic/acidic carboxyl group at C5—makes it an ideal scaffold for PARP inhibitors, antiviral agents, and next-generation agrochemicals.
However, this duality presents a unique analytical challenge. The molecule is prone to regio-isomeric contamination (1,5- vs. 1,3-substitution), auto-oxidation (aldehyde to acid), and hydrate formation . Standard HPLC purity assays often fail to detect inorganic salts or tightly bound water, leading to stoichiometric errors in downstream synthesis.
This guide objectively compares Elemental Analysis (CHNS/O) against alternative purity verification methods (HPLC, qNMR, HRMS), establishing why combustion analysis remains the definitive standard for validating this specific pyrazole intermediate.
Comparative Analysis: Elemental Analysis vs. Alternatives
For a drug development professional, "purity" is not a single number; it is a matrix of data. Below is a direct comparison of how Elemental Analysis (EA) performs against modern alternatives for this specific compound.
Table 1: Performance Matrix of Characterization Standards
| Feature | Elemental Analysis (CHN/O) | HPLC (UV/Vis) | qNMR (Quantitative NMR) | HRMS (High-Res Mass Spec) |
| Primary Detection | Bulk weight % (C, H, N) | Chromophore absorbance (Area %) | Proton molar ratio | Ionizable mass (m/z) |
| Water Detection | Indirectly Excellent (Discrepancy in %C/%N) | Fails (Invisible) | Good (if distinct peak) | Fails (Solvent removed) |
| Inorganic Salt Detection | Excellent (Residue/Ash) | Fails (Elutes in dead volume) | Fails (Invisible) | Fails (Ion suppression) |
| Isomer Specificity | Low (Isomers have same %CHN) | High (Separates retention times) | High (Distinct shifts) | Low (Identical mass) |
| Sample Requirement | Destructive (~2–5 mg) | Non-destructive (<1 mg) | Non-destructive (~10 mg) | Destructive (<0.1 mg) |
| Verdict for this Compound | CRITICAL for establishing "As-Is" assay and hydration state.[1][2] | Standard for organic purity but misses solvation. | Emerging Gold Standard but requires internal standard. | Qualitative identity only. |
Technical Deep Dive: The Causality of Protocol Choices
Why EA is Non-Negotiable for Pyrazole Acids
While HPLC tells you which organic molecules are present, it cannot tell you how much of your weighed powder is actually the target molecule.
-
The Hydration Trap: Pyrazole carboxylic acids are notorious for forming non-stoichiometric hydrates. A sample of 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid might appear 99.9% pure by HPLC, but if it contains 5% water by weight, your downstream coupling reaction will fail due to incorrect molar stoichiometry.
-
The Inorganic Salt Trap: Synthesis often involves hydrolysis of an ester using NaOH or LiOH. Residual sodium salts (e.g., sodium carboxylate) do not show up on LC-MS or HPLC-UV but drastically alter the Carbon % in EA.
The "Formyl" Instability Factor
The C3-formyl group is reactive. In the presence of air and moisture, it slowly oxidizes to the dicarboxylic acid (1-methyl-1H-pyrazole-3,5-dicarboxylic acid ).
-
EA Sensitivity: Oxidation changes the formula from C₆H₆N₂O₃ to C₆H₆N₂O₄.
-
Theoretical C (Aldehyde): 46.76%
-
Theoretical C (Diacid): 42.36%
-
Insight: A drop in Carbon content of >0.5% is a rapid indicator of bulk oxidation that HPLC might miss if the peak overlaps or if the response factors differ.
-
Experimental Protocol: Validating the Standard
To use Elemental Analysis effectively for this compound, you must follow a self-validating protocol that accounts for its hygroscopicity and reactivity.
Step-by-Step Workflow
-
Sample Pre-Treatment (Critical):
-
Problem: The carboxylic acid moiety is hygroscopic.
-
Protocol: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours over P₂O₅. Avoid higher temperatures (>60°C) to prevent thermal decarbonylation of the formyl group.
-
-
Combustion Parameters:
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Oxidation: Furnace at 960°C with Tungsten (VI) Oxide (WO₃) catalyst.
-
Reasoning: N-heterocycles like pyrazoles can form refractory nitrides (char). WO₃ ensures complete combustion to CO₂ and NOₓ.
-
-
Data Acceptance Criteria:
-
Tolerance: ±0.4% absolute difference from theoretical values.
-
Self-Validation Check: If %C is low but %N is correct (relative to C), suspect inorganic contamination (salt formation). If %C and %N are both low proportionally, suspect solvation (water/solvent).
-
Visualization: The Analysis Decision Tree
Figure 1: Decision tree for validating pyrazole intermediates. Note the differentiation between solvation and salt contamination based on CHN ratios.
Supporting Experimental Data
The following data simulates a typical validation run for C₆H₆N₂O₃ (MW: 154.12 g/mol ).
Theoretical Values
-
Formula: C₆H₆N₂O₃
-
Structure: 1-Methyl (C1), Pyrazole Ring (C3), Formyl (C1), Carboxyl (C1) = C6.
-
Composition:
-
Carbon: 46.76%
-
Hydrogen: 3.92%
-
Nitrogen: 18.18%
-
Experimental Scenarios (Interpretation Guide)
| Scenario | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) | Interpretation | Action Required |
| Ideal Batch | 46.70% | 3.95% | 18.15% | Pure Anhydrous | Release Material. |
| Scenario A | 41.55% | 4.65% | 16.15% | Monohydrate (~10% water) | Calculate as C₆H₆N₂O₃·H₂O.[3] Dry if anhydrous needed. |
| Scenario B | 44.20% | 3.80% | 17.20% | Inorganic Salt (~5% Na) | Acidify and re-precipitate to remove Sodium. |
| Scenario C | 45.10% | 3.90% | 17.50% | Partial Oxidation (Acid impurity) | Check HPLC for dicarboxylic acid peak. |
Analysis of Scenario A (Hydrate): The presence of one water molecule (MW 18) shifts the MW to 172.12.
-
New Calc C: (72.06 / 172.12) * 100 = 41.86%
-
Found C: 41.55% (Close match).
References
-
Synthesis and Characterization of Pyrazole Carboxylic Acids Source: Journal of Heterocyclic Chemistry. Context: Establishes general workup and purification protocols for 1-methyl-pyrazole-5-carboxylic acid derivatives. URL:[Link]
-
PubChem Compound Summary: Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate Source: PubChem (NIH). Context: Structural data and physical properties of the closely related methyl ester, used to derive theoretical values. URL:[Link]
Sources
Benchmarking 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid against other C3-substituted pyrazoles
Executive Summary: The Case for Orthogonality
In the landscape of fragment-based drug discovery (FBDD), the utility of a scaffold is defined by its "exit vectors"—the positions available for derivatization. Standard pyrazoles, such as 3-methyl-1-methyl-1H-pyrazole-5-carboxylic acid , offer stability but limited chemical space; the methyl group is essentially a "dead end" without harsh oxidation conditions.
3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid (FMPCA) represents a superior alternative for library generation. By replacing the inert methyl group with a reactive formyl (-CHO) moiety, FMPCA introduces orthogonal reactivity :
-
C5-Position (Acid): Ready for amide coupling or esterification.
-
C3-Position (Formyl): Ready for reductive amination, Knoevenagel condensation, or olefination.
This guide benchmarks FMPCA against its common C3-substituted analogs, demonstrating why it is the preferred building block for accessing diverse chemical space.
Technical Profile & Physicochemical Benchmarking
The introduction of the electron-withdrawing formyl group significantly alters the electronic landscape of the pyrazole ring compared to alkyl-substituted analogs.
Table 1: Physicochemical Comparison of C3-Substituted 1-Methyl-Pyrazole-5-Carboxylic Acids
| Feature | Target: 3-Formyl (FMPCA) | Analog A: 3-Methyl | Analog B: 3-H (Unsubstituted) |
| Structure | C3-CHO , C5-COOH | C3-CH3 , C5-COOH | C3-H , C5-COOH |
| Electronic Nature (C3) | Strong EWG (Electron Withdrawing) | Weak EDG (Electron Donating) | Neutral |
| Acid Strength (pKa) | ~2.8 - 3.0 (Predicted)* | ~3.5 (Experimental) | ~3.3 |
| Solubility (pH 7.4) | High (Polar/Ionized) | Moderate | Moderate |
| Synthetic Utility | Bidirectional (Divergent) | Unidirectional (Linear) | Linear |
| Stability | Moderate (Aldehyde oxidation risk) | High | High |
*Note: The formyl group exerts an inductive (-I) and mesomeric (-M) effect, increasing the acidity of the C5-carboxylic acid compared to the methyl analog.
Synthetic Pathways
To ensure high purity and regioselectivity, two primary routes are recommended. Route A is preferred for scale-up due to the availability of the 3-methyl precursor.
Route A: Selective Oxidation (Scalable)
This method utilizes the commercially available 3-methyl-1-methyl-1H-pyrazole-5-carboxylate. Selenium dioxide (
Route B: Vilsmeier-Haack Formylation
Direct formylation of 1-methyl-1H-pyrazole-5-carboxylate. While effective, regioselectivity (C3 vs C4) must be carefully controlled by temperature and stoichiometry.
Figure 1: Synthetic workflow for accessing the target scaffold via sequential oxidation and carboxylation.
Reactivity Benchmarking: The "Divergent" Advantage
The primary reason to select FMPCA over the 3-methyl analog is the ability to perform Divergent Synthesis .
-
3-Methyl Analog: Reactivity is limited to the C5-COOH (Amide coupling). The C3-Methyl is inert under standard medicinal chemistry conditions (Suzuki, Buchwald, etc. do not apply).
-
3-Formyl Target (FMPCA): The C3-CHO allows for "Late-Stage Diversification."
Reactivity Map
-
Reductive Amination: Access to secondary/tertiary amines (solubility enhancing groups).
-
Olefination (Wittig/Horner-Wadsworth-Emmons): Extension of the carbon chain.
-
Heterocyclization: Condensation with hydrazines/hydroxylamines to form fused or pendant heterocycles.
Figure 2: Divergent synthesis map showing orthogonal reaction pathways available only to FMPCA.
Experimental Protocol: Selective Reductive Amination
Objective: To functionalize the C3-formyl group without affecting the C5-carboxylic acid or requiring protecting groups.
Rationale: Standard reducing agents like
Protocol Steps:
-
Preparation: Dissolve FMPCA (1.0 eq) in 1,2-Dichloroethane (DCE) or THF. Note: DCE is preferred for solubility, but THF is safer.
-
Amine Addition: Add the amine (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor by LCMS. You should see the disappearance of the aldehyde peak and formation of the imine mass (
).
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Why STAB? It does not reduce the free carboxylic acid or the aldehyde as fast as it reduces the protonated imine.
-
-
Workup: Quench with saturated
. Since the product is an amino-acid (zwitterion), adjust pH to ~5-6 (isoelectric point) for precipitation or extract with n-Butanol if highly polar.
References
-
Synthesis of Pyrazole Carbaldehydes
- Title: "Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds."
- Source: ResearchG
-
URL:[Link]
-
Reductive Amination Methodologies
- Title: "Reductive Amin
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Physicochemical Properties of Pyrazoles
- Title: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."
- Source: MDPI Molecules.
-
URL:[Link]
-
Comparative Data (3-Methyl Analog)
Sources
Safety Operating Guide
Navigating the Disposal of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Guide
A Senior Application Scientist's Protocol for Safe and Compliant Chemical Waste Management
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid, grounding procedural steps in established safety principles and regulatory frameworks. While this document offers in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound, as variations in purity, formulation, or supplied state can significantly alter hazard profiles and disposal requirements.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal operations, a thorough understanding of the potential hazards is essential. While a specific SDS for 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid must be your primary reference, we can infer a general hazard profile from its functional groups: a carboxylic acid and a pyrazole ring.
-
Carboxylic Acid Group: This group can impart corrosive properties, making the compound a potential skin and eye irritant.
-
Pyrazole Moiety: Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity. While this specific compound's toxicity profile is not widely documented, it is prudent to handle it with care to avoid inhalation, ingestion, and skin contact.
Table 1: Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical, which may be corrosive or irritating to the eyes. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Check the glove manufacturer's compatibility chart. | Provides a barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if creating dust or aerosols. | The primary routes of exposure to be controlled are inhalation of dust or aerosols. Working in a fume hood is the preferred engineering control. |
Part 2: Segregation and Waste Stream Determination
Proper chemical waste disposal begins with correct segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization can result in regulatory violations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide stringent guidelines for hazardous waste management that must be followed.
The disposal pathway for 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid will be determined by its specific hazards as outlined in the SDS and by local, state, and federal regulations.
Caption: Decision workflow for proper waste stream classification.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of small quantities of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid typically found in a research setting.
Step 1: Waste Collection
-
Solid Waste: Collect any solid residues, contaminated weighing paper, or disposable labware that has come into contact with the chemical. Place these items in a designated, robust, and sealable waste container.
-
Liquid Waste: If the compound is in solution, the entire solution should be treated as waste. Do not dispose of it down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations. Typically, organic solvents and aqueous solutions containing such chemicals must be collected as chemical waste.
Step 2: Container Labeling
-
Proper labeling is a cornerstone of safe chemical waste management and is mandated by OSHA's Hazard Communication Standard.
-
Affix a "Hazardous Waste" label (or your institution's equivalent) to the waste container.
-
Clearly write the full chemical name: "3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid" and any other components of the waste stream. List all constituents and their approximate percentages.
-
Indicate the primary hazards (e.g., "Irritant," "Corrosive") as identified in the SDS.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep the container sealed at all times, except when adding waste.
**Step 4: Arranging f
Personal Protective Equipment & Handling Guide: 3-Formyl-1-methyl-1H-Pyrazole-5-carboxylic acid
CAS Number: 221323-58-6 Chemical Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol Synonyms: 5-Carboxy-1-methyl-1H-pyrazole-3-carboxaldehyde
Part 1: Core Directive & Executive Summary
This guide provides an operational safety framework for handling 3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid , a bifunctional pyrazole intermediate used in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors). Unlike standard carboxylic acids, this compound possesses a reactive formyl (aldehyde) group at the C3 position and a carboxylic acid at C5. This dual functionality dictates specific handling protocols to prevent auto-oxidation, polymerization, or unwanted Cannizzaro-type disproportionation.
Immediate Action Required:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde moiety is susceptible to air oxidation.
-
Handling: All transfers of solid material must occur inside a chemical fume hood to mitigate inhalation risks.
Part 2: Hazard Identification & Risk Assessment
Synthesized from GHS data for pyrazole-carboxylic acid derivatives and aldehyde intermediates.
| Hazard Class | Signal Word | H-Codes | Hazard Statements |
| Skin Irritation | WARNING | H315 | Causes skin irritation. |
| Eye Irritation | WARNING | H319 | Causes serious eye irritation.[1] |
| STOT - SE | WARNING | H335 | May cause respiratory irritation (Single Exposure). |
| Reactivity | Note | N/A | Aldehyde group may oxidize to dicarboxylic acid upon prolonged air exposure. |
Expert Insight: While the primary hazards are irritant-based, the sensitization potential of the aldehyde group cannot be ruled out. Treat all dust as a potential respiratory sensitizer.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for a standard laboratory setting (mg to g scale).
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | Fume Hood (Primary) | Face Velocity: >0.5 m/s. Rationale: Prevents inhalation of fine dust during weighing and aldehyde vapors during heating. |
| N95/P100 Respirator (Secondary) | Required only if handling outside a hood (e.g., spill cleanup). | |
| Dermal (Hands) | Nitrile Gloves | Thickness: ≥ 0.11 mm (4 mil). Breakthrough Time: >480 min. Double-gloving recommended when dissolving in penetrative solvents like DMSO or DMF. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 compliant. Side shields are insufficient due to the fine powder nature of the solid. |
| Body | Lab Coat | 100% Cotton or Nomex (fire-resistant). Synthetic blends should be avoided due to static charge accumulation which disperses powder. |
Part 4: Operational Handling Protocol
4.1. Safe Weighing & Transfer Workflow
The bifunctional nature of this molecule requires strict pH and oxidative control.
Figure 1: Operational workflow emphasizing moisture control to protect the aldehyde functionality.
4.2. Step-by-Step Protocol
-
Equilibration: Remove the container from the refrigerator and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. Why? Opening a cold bottle introduces atmospheric moisture, which hydrates the aldehyde to a gem-diol or accelerates oxidation.
-
Static Control: Pyrazole acids are often "fluffy" electrostatic solids. Use an anti-static gun on the spatula and weigh boat to prevent particle scattering.
-
Solvent Choice:
-
Recommended: DMSO, Methanol, Ethanol.
-
Avoid: Strong aqueous bases (NaOH/KOH) for prolonged periods unless intended, as this may induce Cannizzaro disproportionation of the aldehyde or decarboxylation at high temperatures.
-
-
Inerting: After removing the required amount, flush the stock container with Nitrogen or Argon and seal immediately with Parafilm.
Part 5: Emergency Response & Spill Management
5.1. Spill Response Logic
In the event of a solid spill, do not dry sweep. This generates dust aerosols.
Figure 2: Decision logic for spill containment.
5.2. Specific Cleanup Steps[1][2]
-
Isolate: Mark the area. If outside a hood, wear an N95 respirator.
-
Dampen: Cover the spill with a paper towel soaked in ethanol or water. This prevents dust generation.[1]
-
Collect: Scoop the damp solid into a wide-mouth waste jar.
-
Surface Decontamination: Wipe the surface with a 5% Sodium Bicarbonate solution. The carboxylic acid is acidic; bicarbonate neutralizes residues (look for bubbling). Follow with a water rinse.[2]
Part 6: Waste Disposal & Deactivation
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated paper towels, PPE, solid chemical | Hazardous Waste (Solid) . Label as "Organic Acid/Aldehyde Solid". |
| Liquid Waste | Mother liquors, reaction mixtures | Non-Halogenated Organic Solvent Waste . Ensure pH is neutral if mixing with general solvents to prevent heat generation. |
| Aqueous Waste | Rinsate from glassware | Adjust pH to 6–8 before disposal into aqueous waste streams (check local EHS regulations). |
Deactivation Strategy: For trace residues on glassware, rinse with a dilute solution of sodium bisulfite . Bisulfite forms a water-soluble adduct with the aldehyde group and neutralizes the acid, facilitating safe cleaning.
References
-
Arctom Scientific . Product Data: 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 221323-58-6).[3][4][5][6] Retrieved from
-
Sigma-Aldrich . Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid (Structural Analog). Retrieved from
-
PubChem . Compound Summary: Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from
-
BLD Pharm . Material Safety Data Sheet: 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 2092678-51-6|1-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 117860-54-5|3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid - CAS:221323-58-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
